Prolyl Endopeptidase Inhibitor 1
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-formylpyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)17-9-5-7-12(17)13(19)16-8-4-6-11(16)10-18/h10-12H,4-9H2,1-3H3/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMMWKUMNGTPE-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007186 | |
| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86925-97-5 | |
| Record name | N-Benzyloxycarbonylprolylprolinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086925975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401007186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Prolyl Endopeptidase Inhibitor 1: A Technical Guide to its Function and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Endopeptidase Inhibitor 1 (PEI-1), chemically known as (2S)-1-[(2S)-2-(tert-butoxycarbonyl)pyrrolidine-1-carbonyl]pyrrolidine-2-carbaldehyde or Boc-Pro-prolinal, is a potent and specific inhibitor of the enzyme prolyl endopeptidase (PEP).[1][2][3][4][5] PEP, also referred to as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the metabolism of proline-containing neuropeptides and peptide hormones.[1][6] By cleaving these peptides, PEP regulates their biological activity. PEI-1 has garnered significant interest in neuroscience research due to its demonstrated anti-amnesic properties, suggesting its potential as a therapeutic agent for cognitive disorders.[2][3][4][5][7] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on prolyl endopeptidase through the formation of a stable, covalent hemiacetal adduct. The aldehyde group of PEI-1 interacts with the hydroxyl group of the catalytic serine residue within the active site of the PEP enzyme.[8] This interaction mimics the transition state of the peptide substrate hydrolysis, effectively blocking the enzyme's catalytic activity and preventing the degradation of its substrates.[8]
Signaling Pathways in Cognitive Enhancement
The anti-amnesic function of this compound is primarily attributed to its ability to increase the bioavailability of key neuropeptides in the brain that are involved in learning and memory processes. By inhibiting PEP, PEI-1 prevents the breakdown of neuropeptides such as Substance P and Arginine-Vasopressin (AVP).[1][9]
Substance P: This neuropeptide is involved in synaptic plasticity and cognitive functions.[10] It binds to the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, initiating downstream signaling cascades that are associated with learning and memory.[4][11]
Arginine-Vasopressin (AVP): AVP is a peptide hormone that also functions as a neurotransmitter in the brain. It is known to enhance memory consolidation and retrieval by acting on V1a receptors, which are expressed in brain regions critical for memory, such as the hippocampus.[1][12]
The proposed signaling pathway for the cognitive-enhancing effects of this compound is illustrated in the diagram below.
References
- 1. A sensitive method for the assay of serum prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PlumX [plu.mx]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of prolyl endopeptidase by synthetic beta-casein peptides and their derivatives with a C-terminal prolinol or prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic hyperprolinemia provokes a memory deficit in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scantox.com [scantox.com]
- 9. scispace.com [scispace.com]
- 10. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal): A Technical Guide to its Discovery, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl Endopeptidase (PREP), a serine protease that cleaves peptide bonds C-terminal to proline residues, is a significant target in drug discovery due to its role in the metabolism of neuropeptides and peptide hormones involved in memory, cognition, and other neurological processes. This technical guide provides an in-depth overview of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal, a potent and specific inhibitor of PREP. This document details its discovery, chemical synthesis, and the experimental protocols for its characterization, including enzyme inhibition assays and assessment of its anti-amnesic effects. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a comprehensive understanding for researchers in the field of neuropharmacology and drug development.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a cytosolic serine protease that plays a crucial role in the maturation and degradation of various physiologically active peptides. PREP specifically hydrolyzes peptide bonds on the C-terminal side of proline residues in peptides shorter than 30 amino acids.
Key substrates of PREP include:
-
Neuropeptides: Substance P, Arginine-Vasopressin (AVP), Thyrotropin-Releasing Hormone (TRH), and Bradykinin.
-
Peptide Hormones: Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH).
The dysregulation of PREP activity has been implicated in various neurological and psychiatric disorders, including amnesia, depression, and schizophrenia. Consequently, the development of potent and specific PREP inhibitors has been a focal point of research to modulate the levels of key neuropeptides in the brain and explore their therapeutic potential.
Discovery of this compound (Boc-Pro-prolinal)
This compound, chemically known as N-tert-butoxycarbonyl-L-prolyl-L-prolinal (Boc-Pro-prolinal), emerged from structure-activity relationship (SAR) studies aimed at developing potent inhibitors of PREP. Early research identified that peptide aldehydes containing a C-terminal prolinal moiety exhibit significant inhibitory activity against serine proteases. Boc-Pro-prolinal was synthesized and identified as a potent inhibitor of PREP, with a Ki value in the nanomolar range. Its N-terminal tert-butoxycarbonyl (Boc) protecting group contributes to its lipophilicity, potentially aiding its ability to cross cellular membranes.
Synthesis of this compound (Boc-Pro-prolinal)
The synthesis of Boc-Pro-prolinal is typically achieved through the oxidation of its corresponding alcohol precursor, N-Boc-L-prolinol. A common and efficient method for this transformation is the Swern oxidation.
Synthetic Workflow
Quantitative Data: Inhibitory Potency
The inhibitory potency of Boc-Pro-prolinal and other representative PREP inhibitors is summarized in the table below. The data highlights the high affinity of prolinal-containing peptides for the active site of PREP.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Source |
| Boc-Pro-prolinal | Bovine Brain PREP | - | ~15 | [1] |
| Z-Pro-prolinal | Bovine Brain PREP | - | 5 | [2] |
| JTP-4819 | Rat Cortical PREP | 0.58 | - | [] |
| S 17092 | Rat Cortical PREP | 8.3 | - | [4] |
Experimental Protocols
Synthesis of Boc-Pro-prolinal
This protocol describes the synthesis of Boc-Pro-prolinal from N-Boc-L-prolinol via Swern oxidation.
Materials:
-
N-Boc-L-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
Procedure:
-
Dissolve DMSO in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add oxalyl chloride dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
After stirring for 10-15 minutes, add a solution of N-Boc-L-prolinol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for 20-30 minutes.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 30-60 minutes.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by silica gel column chromatography using a gradient of EtOAc in hexanes to yield pure Boc-Pro-prolinal.
Prolyl Endopeptidase (PREP) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of Boc-Pro-prolinal against PREP.
Materials:
-
Purified Prolyl Endopeptidase (e.g., from bovine brain)
-
Boc-Pro-prolinal
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Boc-Pro-prolinal in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the PREP enzyme to the desired working concentration in Assay Buffer.
-
-
Assay Setup:
-
Prepare serial dilutions of Boc-Pro-prolinal in Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.
-
To the wells of the 96-well plate, add the serially diluted inhibitor solutions. For control wells (100% activity), add Assay Buffer with the same final DMSO concentration. For blank wells (no enzyme), add Assay Buffer.
-
Add the diluted PREP enzyme solution to all wells except the blank wells.
-
Pre-incubate the plate at 37 °C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader, pre-set to 37 °C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The cleavage of the substrate by PREP releases the fluorescent AMC molecule.
-
-
Data Analysis:
-
Calculate the rate of reaction (initial velocity, V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.
-
In Vivo Assessment of Anti-amnesic Effects (Passive Avoidance Test)
This protocol provides a general framework for evaluating the anti-amnesic properties of Boc-Pro-prolinal in a rodent model of scopolamine-induced amnesia.
Materials:
-
Passive avoidance apparatus (a two-compartment box with a light and a dark chamber, with an electrifiable grid floor in the dark chamber).
-
Rodents (e.g., rats or mice).
-
Boc-Pro-prolinal.
-
Scopolamine (amnesia-inducing agent).
-
Vehicle solution for injections.
Procedure:
-
Acquisition Trial (Day 1):
-
Administer Boc-Pro-prolinal or vehicle to the animals via the desired route (e.g., intraperitoneally, i.p.).
-
After a set pre-treatment time, administer scopolamine or vehicle to induce amnesia.
-
Place each animal in the light compartment of the passive avoidance apparatus.
-
When the animal enters the dark compartment, deliver a mild, brief foot shock.
-
Record the latency to enter the dark compartment (acquisition latency).
-
-
Retention Trial (Day 2, typically 24 hours later):
-
Place each animal back into the light compartment.
-
Record the time it takes for the animal to enter the dark compartment (retention latency). A longer latency indicates better memory of the aversive stimulus.
-
A maximum cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
Compare the retention latencies between the different treatment groups (vehicle, scopolamine only, scopolamine + Boc-Pro-prolinal).
-
A statistically significant increase in retention latency in the Boc-Pro-prolinal treated group compared to the scopolamine-only group indicates an anti-amnesic effect.
-
Mechanism of Action and Downstream Effects
The primary mechanism of action of Boc-Pro-prolinal is the potent and specific inhibition of Prolyl Endopeptidase. By inhibiting PREP, the degradation of proline-containing neuropeptides is reduced, leading to an increase in their bioavailability in the brain. This elevation of neuropeptides is hypothesized to be the basis for the observed neuroprotective and anti-amnesic effects.
Conclusion
This compound (Boc-Pro-prolinal) is a valuable research tool for investigating the physiological roles of PREP and for the preclinical exploration of novel therapeutic strategies for neurological disorders. Its potent and specific inhibitory activity, coupled with its demonstrated potential to exert anti-amnesic effects, underscores the importance of further research into this and related compounds. The detailed protocols and data presented in this guide are intended to support and facilitate such research endeavors.
References
- 1. youtube.com [youtube.com]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Prolyl Endopeptidase Inhibitor 1 (S17092) Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl Endopeptidase (PREP), a serine protease, is a key enzyme in the regulation of neuropeptides and has been implicated in a range of physiological and pathological processes, including neurodegenerative diseases and the renin-angiotensin system. Its targeted inhibition has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the binding of a potent PREP inhibitor, S17092. We will explore the structural basis of this interaction, present quantitative binding data, and provide detailed experimental protocols for its characterization. Furthermore, this guide will visualize the key signaling pathways influenced by PREP inhibition, offering a comprehensive resource for researchers in drug discovery and development.
Introduction to Prolyl Endopeptidase (PREP) and S17092
Prolyl Endopeptidase (PREP) is a cytosolic enzyme that specifically cleaves peptide bonds at the C-terminal side of proline residues. This activity allows PREP to modulate the levels of various biologically active peptides, including substance P, angiotensin II, and thyrotropin-releasing hormone. Due to its role in neuropeptide metabolism, PREP has been identified as a therapeutic target for neurological disorders.
S17092 is a potent and selective inhibitor of PREP.[1] By blocking the active site of PREP, S17092 prevents the degradation of its substrate peptides, thereby prolonging their signaling effects. This mechanism of action has shown potential in preclinical studies for the treatment of cognitive deficits associated with neurodegenerative diseases.[2]
Quantitative Analysis of S17092 Binding to PREP
The interaction between S17092 and PREP has been characterized by its high affinity and specificity. The following table summarizes the key quantitative parameters that define this binding interaction.
| Parameter | Value | Species | Method | Reference |
| Ki | ~1.5 nM | Human (purified) | Biochemical Assay | [3] |
| IC50 | 1.2 nM | Human | Biochemical Assay | [4] |
| IC50 | 8.3 nM | Rat (cortical extracts) | Biochemical Assay | [3] |
Table 1: Quantitative Binding Data for S17092 with Prolyl Endopeptidase.
Structural Basis of S17092 Inhibition
The binding of inhibitors to Prolyl Endopeptidase is understood to follow an "induced-fit" mechanism.[5] This model suggests that the initial interaction between the enzyme and the inhibitor is relatively weak, but these initial contacts induce conformational changes in the enzyme that lead to a stronger, more stable complex. The PREP enzyme consists of a catalytic α/β-hydrolase domain and a regulatory β-propeller domain. Substrate and inhibitor binding occurs at the interface of these two domains.
While a specific high-resolution crystal structure of the human PREP-S17092 complex is not publicly available, the key residues involved in substrate binding have been identified and are likely crucial for the interaction with S17092. These include residues that form a hydrophobic pocket for the proline ring of the substrate and others that are critical for the catalytic activity. Key residues at the interdomain interface, such as Arg-572, Asp-196/Glu-197, Ile-575, Arg-618, and Asp-145, play a significant role in substrate recognition and the catalytic process.[6] It is highly probable that S17092 forms hydrogen bonds and hydrophobic interactions with a subset of these residues within the active site.
Experimental Protocols
X-ray Crystallography of PREP-S17092 Complex
This protocol outlines a general procedure for obtaining a high-resolution crystal structure of the Prolyl Endopeptidase in complex with its inhibitor S17092.
Objective: To determine the three-dimensional structure of the PREP-S17092 complex to elucidate the specific molecular interactions.
Materials:
-
Purified recombinant human Prolyl Endopeptidase (PREP)
-
Prolyl Endopeptidase Inhibitor 1 (S17092)
-
Crystallization screening kits (various buffers, salts, and precipitants)
-
Cryoprotectant solutions
-
X-ray diffraction equipment (synchrotron or in-house source)
Methodology:
-
Protein Purification: Express and purify recombinant human PREP to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Complex Formation: Incubate the purified PREP with a 5 to 10-fold molar excess of S17092 for at least 2 hours on ice to ensure complete binding.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen for initial crystallization conditions. Mix the PREP-S17092 complex with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio.
-
Crystal Optimization: Refine the initial hit conditions by varying the concentrations of the protein-inhibitor complex, precipitant, and buffer pH to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Data Collection: Flash-cool the cryo-protected crystals in liquid nitrogen and collect X-ray diffraction data using a suitable X-ray source.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known PREP structure as a search model. Refine the model against the experimental data to obtain the final structure of the PREP-S17092 complex.
References
- 1. S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S 17092: a prolyl endopeptidase inhibitor as a potential therapeutic drug for memory impairment. Preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-17092 - Wikipedia [en.wikipedia.org]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
Prolyl Endopeptidase Inhibitor 1: A Technical Guide to Enzymatic Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic kinetics of Prolyl Endopeptidase (PEP), with a specific focus on the inhibitory action of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal. This document details the inhibitor's binding affinity, outlines comprehensive experimental protocols for kinetic analysis, and presents visual workflows to elucidate key processes.
Quantitative Analysis of Inhibitor Potency
The inhibitory potential of a compound is a critical parameter in drug development. For this compound, the inhibition constant (Ki) quantifies its binding affinity to the enzyme. A lower Ki value signifies a stronger interaction and more potent inhibition.
| Inhibitor Name | Common Abbreviation | Enzyme Source | Ki Value |
| This compound | Boc-Pro-prolinal | Mammalian | 15 nM |
| This compound | Boc-Pro-prolinal | Flavobacterium | 3.2 µM |
Table 1: Summary of Ki values for this compound against prolyl endopeptidases from different sources.[1][2][3]
Experimental Protocols for Enzymatic Kinetic Assays
Accurate determination of kinetic parameters such as Km, Vmax, and Ki is fundamental to characterizing enzyme-inhibitor interactions. Below are detailed methodologies for conducting such assays for prolyl endopeptidase.
Spectrophotometric Assay using Chromogenic Substrate
This protocol is adapted for the use of a chromogenic substrate, such as Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA) or Suc-Ala-Pro-p-nitroanilide (Suc-Ala-Pro-pNA), which releases p-nitroaniline upon cleavage by PEP, a product that can be quantified by measuring the absorbance at 410 nm.[4]
Materials:
-
Prolyl Endopeptidase (purified)
-
Substrate stock solution (e.g., Z-Gly-Pro-pNA in a suitable solvent)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)[5]
-
This compound (Boc-Pro-prolinal) stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer to a final concentration of approximately 40 nM.[5]
-
Substrate Preparation: Prepare a series of substrate dilutions in the assay buffer. For Km determination, concentrations should typically range from 31 µM to 500 µM.[5]
-
Inhibitor Preparation (for Ki determination): Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup:
-
To each well of the microplate, add the assay buffer.
-
For inhibitor studies, add the desired concentration of this compound.
-
Add the enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a constant temperature (e.g., 34 °C or 37 °C) to allow the inhibitor to bind to the enzyme.[5][6]
-
Initiate the reaction by adding the substrate solution to each well.
-
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 410 nm over time using the microplate reader.[4][5] The initial reaction velocity (Vo) is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Km and Vmax Determination: Plot the initial velocity (Vo) against the substrate concentration and fit the data to the Michaelis-Menten equation. Alternatively, use a Lineweaver-Burk plot (1/Vo vs. 1/[S]) to determine Km and Vmax.[5]
-
Ki Determination: Perform the assay with multiple fixed concentrations of the inhibitor and varying substrate concentrations. Analyze the data using a suitable model for enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) by plotting the data using methods such as the Dixon plot or by non-linear regression analysis of the Michaelis-Menten equation in the presence of the inhibitor.
-
Fluorometric Assay using Fluorogenic Substrate
This method offers higher sensitivity and is suitable for screening large numbers of compounds. A common fluorogenic substrate is Z-Gly-Pro-4-methylcoumarinyl-7-amide (Z-Gly-Pro-AMC), which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage.[6]
Materials:
-
Prolyl Endopeptidase (purified)
-
Substrate stock solution (e.g., Z-Gly-Pro-AMC in a suitable solvent)
-
Assay buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)[6]
-
This compound (Boc-Pro-prolinal) stock solution
-
96-well black microplate (for fluorescence assays)
-
Fluorometric microplate reader (Excitation ~335-380 nm, Emission ~410-460 nm)[5][6]
-
Reaction stop solution (e.g., 1.5 M acetic acid)[6]
Procedure:
-
Enzyme Preparation: Prepare a working solution of prolyl endopeptidase in the assay buffer.
-
Substrate Preparation: Prepare a dilution of the fluorogenic substrate in the assay buffer (e.g., 0.2 mmol/L).[6]
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Assay Setup:
-
Add the assay buffer to the wells of the black microplate.
-
Add the inhibitor at various concentrations.
-
Add the enzyme solution and pre-incubate at 37 °C for 15 minutes.[6]
-
Initiate the reaction by adding the substrate solution.
-
-
Incubation: Incubate the reaction mixture at 37 °C for a defined period (e.g., 120 minutes).[6]
-
Reaction Termination: Stop the reaction by adding the stop solution.[6]
-
Data Acquisition: Measure the fluorescence of the released AMC using the fluorometric microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to Km are known.
Visualizing Experimental and Logical Workflows
Diagrams are essential for clearly communicating complex experimental workflows and theoretical concepts. The following diagrams, generated using the DOT language, illustrate key aspects of prolyl endopeptidase inhibitor analysis.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Signaling pathway of competitive enzyme inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:86925-97-5 | Chemsrc [chemsrc.com]
- 3. This compound|CAS 86925-97-5|DC Chemicals [dcchemicals.com]
- 4. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Prolyl Endopeptidase Inhibitor 1: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the blood-brain barrier (BBB) permeability of Prolyl Endopeptidase (PEP) inhibitors. PEP, a serine protease, is a significant drug target for neurological disorders due to its role in the metabolism of proline-containing neuropeptides. The efficacy of PEP inhibitors in the central nervous system (CNS) is critically dependent on their ability to cross the highly selective BBB. This document synthesizes key quantitative data, details common experimental protocols, and visualizes relevant biological and experimental workflows.
Quantitative Analysis of BBB Permeability
The ability of Prolyl Endopeptidase inhibitors to penetrate the CNS has been evaluated using various in vitro and in vivo models. The following tables summarize the key quantitative data from published studies, providing a comparative look at the BBB permeability of different inhibitors.
Table 1: In Vitro BBB Permeability of PEP Inhibitors
| Inhibitor | Model System | Apparent Permeability (Papp) (cm/s) | Reference |
| KYP-2047 | Bovine Brain Microvessel Endothelial Cell (BBMVEC) monolayer | 10.3 ± 1.1 x 10-6 | [1] |
| JTP-4819 | Bovine Brain Microvessel Endothelial Cell (BBMVEC) monolayer | 3.2 ± 0.4 x 10-6 | [1] |
| 5-FAM-PPL (Proline-Proline-Leucine) | Human Cerebral Microvascular Endothelial Cell (hCMEC/D3) line | Transport Observed | [2][3] |
Table 2: In Vivo Brain Penetration of PEP Inhibitors in Rodent Models
| Inhibitor | Species | Dose & Route | Time Point | Total Brain/Blood Ratio | Unbound Brain/Blood Ratio (Kp,uu) | Reference |
| KYP-2047 | Rat | 50 µmol/kg i.p. | Not Specified | Higher than JTP-4819 | Higher than JTP-4819 | [1] |
| JTP-4819 | Rat | 50 µmol/kg i.p. | Not Specified | Lower than KYP-2047 | Lower than KYP-2047 | [1] |
| SUAM-1221 & Derivatives | Mouse | 1-40 mg/kg i.p. | 5-10 min (peak) | CNS penetration and brain PEP inhibition observed | Not Quantified | [4] |
| Z-Pro-prolinal | Mouse | 1.25-5 mg/kg i.p. | 30 min - 6 h | Significant brain PEP inhibition observed, indicating brain penetration | Not Quantified | [5] |
Experimental Protocols for Assessing BBB Permeability
The following sections detail the methodologies employed in the cited studies to evaluate the BBB permeability of PEP inhibitors.
In Vitro Transcytosis Assay using hCMEC/D3 Cell Line
This method assesses the ability of a compound to cross a cellular monolayer mimicking the BBB.[2][3]
Cell Culture:
-
The human cerebral microvascular endothelial cell line (hCMEC/D3) is cultured on collagen-coated Transwell inserts.
-
The formation of a tight monolayer is monitored by measuring the transendothelial electrical resistance (TEER).
Permeability Assay:
-
The test compound (e.g., a fluorescently labeled PEP inhibitor like 5-FAM-PPL) is added to the apical (blood side) chamber of the Transwell insert.
-
At various time points, samples are collected from the basolateral (brain side) chamber.
-
The concentration of the compound in the basolateral samples is quantified using an appropriate analytical method, such as fluorescence spectroscopy or mass spectrometry.
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.
In Vitro Permeability Assay using Bovine Brain Microvessel Endothelial Cells (BBMVECs)
This protocol, similar to the hCMEC/D3 assay, utilizes primary cells to model the BBB.[1]
Cell Isolation and Culture:
-
BBMVECs are isolated from fresh bovine brains.
-
The cells are then seeded onto collagen-coated filter inserts and co-cultured with astrocytes to induce BBB characteristics.
-
Monolayer integrity is confirmed by TEER measurements and permeability to a marker molecule like sucrose.
Permeability Measurement:
-
The PEP inhibitor (e.g., JTP-4819 or KYP-2047) is added to the apical side of the monolayer.
-
The amount of the inhibitor that crosses the monolayer to the basolateral side is measured over time using liquid chromatography-mass spectrometry (LC-MS).
-
The Papp value is then calculated.
In Vivo Brain Pharmacokinetic Studies in Rats
This approach directly measures the concentration of a drug in the brain and blood of a living animal.[1]
Animal Dosing and Sample Collection:
-
A single dose of the PEP inhibitor is administered to rats, typically via intraperitoneal (i.p.) injection.
-
At predetermined time points, blood samples are collected.
-
The animals are then euthanized, and the brains are rapidly excised.
-
Brain tissue is homogenized.
Sample Analysis and Ratio Calculation:
-
The concentrations of the inhibitor in plasma and brain homogenate are determined by LC-MS.
-
The total brain-to-blood concentration ratio is calculated.
-
To determine the unbound brain-to-blood ratio (Kp,uu), which is a more accurate measure of brain penetration, the unbound fractions of the drug in plasma and brain tissue are determined, often by equilibrium dialysis.
Ex Vivo Brain PEP Inhibition Assay
This method infers brain penetration by measuring the inhibition of the target enzyme in the brain following systemic administration of the inhibitor.[4][5]
Procedure:
-
Mice are administered the PEP inhibitor.
-
After a specific time, the animals are sacrificed, and their brains are removed.
-
The brain tissue is homogenized, and the activity of prolyl endopeptidase is measured using a specific substrate.
-
The level of PEP inhibition in the brains of treated animals is compared to that in vehicle-treated controls. A significant reduction in brain PEP activity indicates that the inhibitor has crossed the BBB and engaged its target.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate important concepts in BBB transport and experimental design.
References
- 1. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Prolyl Endopeptidase Inhibitor 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl Endopeptidase Inhibitor 1 (PEI-1), also known as Boc-Pro-prolinal or Z-Pro-Prolinal, is a potent and specific inhibitor of Prolyl Endopeptidase (PREP), a serine protease involved in the metabolism of proline-containing peptides. By modulating the activity of PREP, PEI-1 has demonstrated potential therapeutic effects, particularly in the realm of cognitive enhancement and neuroprotection. This technical guide provides an in-depth overview of the known cellular targets of PEI-1, summarizing quantitative data, detailing experimental protocols, and visualizing the associated molecular pathways.
On-Target Activity: Prolyl Endopeptidase (PREP)
The primary and most well-characterized cellular target of this compound is Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP). PEI-1 acts as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of PREP, thereby potently inhibiting its enzymatic activity.
Quantitative Data: Inhibitory Activity against PREP
| Inhibitor | Target Enzyme | Species/Source | Inhibition Constant (Ki) | IC50 |
| This compound (Boc-Pro-prolinal) | Prolyl Endopeptidase (PEP) | Mammalian | 15 nM[1] | - |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Porcine | - | 0.4 nM |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | - | 1 nM | - |
Off-Target and Indirect Cellular Effects
Beyond its direct inhibition of PREP, studies have suggested that PEI-1 can elicit other cellular effects, which may be considered off-target or indirect consequences of PREP inhibition.
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Translocation
In specific cellular contexts, PEI-1 has been observed to inhibit the stress-induced translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) from the cytosol to the nucleus. This effect appears to be cell-type specific, having been observed in monkey fibroblast (CV1-P) cells but not in human neuroblastoma (SH-SY5Y) cells[2]. The nuclear translocation of GAPDH is associated with apoptotic pathways[3][4].
Reactive Oxygen Species (ROS) Production
PEI-1 has been shown to reduce the production of reactive oxygen species (ROS) in certain cell types under conditions of oxidative stress[2]. Similar to its effect on GAPDH translocation, this antioxidant activity was observed in CV1-P cells but not in SH-SY5Y cells, suggesting a context-dependent mechanism[2].
Quantitative Data: Off-Target and Indirect Effects
Currently, there is a lack of publicly available quantitative data (e.g., Ki or IC50 values) to definitively characterize the binding affinity or potency of this compound for its potential off-targets like GAPDH.
Modulation of Signaling Pathways
The inhibition of PREP by PEI-1 leads to the increased bioavailability of various proline-containing neuropeptides and hormones, thereby indirectly modulating their downstream signaling pathways.
Potentiation of Bradykinin Signaling
PREP is involved in the degradation of bradykinin, a peptide that mediates inflammation, blood pressure regulation, and pain signaling through its receptors[5]. By inhibiting PREP, PEI-1 can increase the local concentration and half-life of bradykinin, thus potentiating its physiological effects. The downstream signaling of bradykinin involves pathways such as the MAPK and PI3K/Akt pathways[6].
Enhancement of Substance P Signaling
Substance P, a neuropeptide involved in pain transmission and inflammation, is another substrate of PREP. Inhibition of PREP by PEI-1 can lead to elevated levels of Substance P, thereby enhancing its signaling through the neurokinin-1 (NK1) receptor. The NK1 receptor is a G-protein coupled receptor that can activate various downstream pathways, including the MAPK/ERK pathway and the generation of inositol triphosphate (IP3) and diacylglycerol (DAG)[1][7].
Experimental Protocols
Prolyl Endopeptidase (PREP) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against PREP using a fluorogenic substrate.
Materials:
-
Recombinant Prolyl Endopeptidase
-
This compound (Boc-Pro-prolinal)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of PEI-1 in DMSO.
-
Prepare serial dilutions of PEI-1 in Assay Buffer.
-
In a 96-well microplate, add a fixed amount of recombinant PREP to each well.
-
Add the serially diluted PEI-1 to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Analysis of GAPDH Nuclear Translocation by Western Blot
Objective: To assess the effect of this compound on the subcellular localization of GAPDH in cultured cells under stress conditions.
Materials:
-
Cell line of interest (e.g., CV1-P cells)
-
This compound (Boc-Pro-prolinal)
-
Stress-inducing agent (e.g., 6-hydroxydopamine)
-
Cell culture reagents
-
Subcellular fractionation kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against GAPDH
-
Primary antibody against a nuclear marker (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of PEI-1 or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
Induce cellular stress by adding the stress-inducing agent.
-
After the desired incubation period, harvest the cells.
-
Perform subcellular fractionation to separate the cytosolic and nuclear fractions according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against GAPDH and the nuclear marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of GAPDH in the nuclear fraction compared to the cytosolic fraction.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels.
Materials:
-
Cell line of interest
-
This compound (Boc-Pro-prolinal)
-
Oxidative stress-inducing agent (e.g., H2O2 or 6-hydroxydopamine)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe
-
Cell culture reagents
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate or appropriate culture vessel.
-
Pre-treat cells with PEI-1 or vehicle for a specified duration.
-
Load the cells with the DCFDA probe according to the manufacturer's instructions.
-
Induce oxidative stress by adding the stress-inducing agent.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for dichlorofluorescein).
-
Normalize the fluorescence readings to cell number or protein concentration.
-
Compare the ROS levels in PEI-1-treated cells to control cells.
Visualizations
Signaling Pathways and Cellular Processes
Caption: Overview of PEI-1's mechanism of action and cellular effects.
Experimental Workflow: Target Engagement using Cellular Thermal Shift Assay (CETSA)
Caption: Generalized workflow for a Cellular Thermal Shift Assay (CETSA).
References
- 1. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase: a role in high glucose-induced apoptosis in retinal Müller cells [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of nuclear translocation of glyceraldehyde-3-phosphate dehydrogenase in apoptosis and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A modular map of Bradykinin-mediated inflammatory signaling network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]
Prolyl Endopeptidase Inhibitors: A Technical Guide to Their Impact on Signal Transduction Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones.[1] Its dysregulation has been implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of how prolyl endopeptidase inhibitors, with a focus on Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) and other well-characterized inhibitors like KYP-2047 and Y-29794, modulate key intracellular signal transduction pathways. This document outlines the core mechanisms, presents quantitative data, details relevant experimental protocols, and provides visual diagrams of the affected signaling cascades.
Introduction to Prolyl Endopeptidase and Its Inhibition
PREP is a cytosolic enzyme that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1] Its substrates include substance P, vasopressin, and thyrotropin-releasing hormone, linking its activity to memory, mood, and other neurological functions.[2][3] this compound, chemically identified as Boc-Pro-prolinal, is a potent inhibitor of PREP with a high degree of specificity.[4] The inhibition of PREP by small molecules has been shown to elicit a range of cellular effects by altering critical signaling networks.
Core Signal Transduction Pathways Modulated by PREP Inhibitors
PREP inhibitors exert their effects by influencing several key signaling cascades that are fundamental to cell survival, proliferation, and inflammation. The most prominently affected pathways identified in the literature are the PI3K/Akt/mTOR and the MAPK/NF-κB signaling axes.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling network that governs cell growth, proliferation, and survival. The PREP inhibitor Y-29794 has been demonstrated to significantly inhibit this pathway in triple-negative breast cancer (TNBC) cells.[5]
The proposed mechanism involves the downregulation of Insulin Receptor Substrate 1 (IRS1), a key adaptor protein that links growth factor receptor activation to downstream signaling. Inhibition of PREP activity, possibly in conjunction with off-target effects, leads to reduced IRS1 protein levels.[5] This, in turn, attenuates the activation of Akt (also known as Protein Kinase B) and the subsequent activation of mTOR Complex 1 (mTORC1), a master regulator of protein synthesis and cell growth.[5][6][7] The inhibition of mTORC1 signaling ultimately contributes to decreased cell proliferation and the induction of apoptosis.[5] Interestingly, the study on Y-29794 suggests that its anti-cancer effects may not solely be due to PREP inhibition, indicating potential off-target effects or a more complex mechanism of action.[5]
MAPK and NF-κB Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to stress, inflammation, and apoptosis. The PREP inhibitor KYP-2047 has been shown to modulate these pathways, particularly in the context of myocardial ischemia/reperfusion injury.[8][9]
Treatment with KYP-2047 was observed to modulate the phosphorylation of p38 and ERK1/2, which are key kinases in the MAPK cascade.[8][9] Specifically, KYP-2047 treatment led to a significant increase in the phosphorylation of ERK1/2, which is often associated with pro-survival signals.[8] Furthermore, the study suggests that KYP-2047's protective effects are mediated through the regulation of NF-κB and apoptosis.[8][9] NF-κB is a master transcriptional regulator of inflammatory responses. By limiting inflammation and apoptosis, KYP-2047 demonstrates a cardioprotective role.
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. Prolyl endopeptidase inhibitors from the underground part of Rhodiola sacra S. H. Fu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]
- 4. Boc- L -prolinal 97 69610-41-9 [sigmaaldrich.com]
- 5. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serine Phosphorylation by mTORC1 Promotes IRS-1 Degradation through SCFβ-TRCP E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Mammalian Target of Rapamycin (mTOR) in Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]
- 9. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl Endopeptidase Inhibitor Z-Pro-prolinal: A Deep Dive into its Anti-Amnesic Properties
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the anti-amnesic properties of Z-Pro-prolinal, a potent and specific inhibitor of prolyl endopeptidase (PEP), a serine protease implicated in the degradation of proline-containing neuropeptides crucial for learning and memory.[1][2] This document provides a comprehensive overview of its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Core Mechanism of Action
Z-Pro-prolinal, also known as N-benzyloxycarbonyl-prolyl-prolinal, exerts its effects by forming a reversible covalent hemiacetal adduct with the active-site serine residue of prolyl endopeptidase. This action effectively blocks the enzyme's catalytic activity.[3] By inhibiting PEP, Z-Pro-prolinal prevents the breakdown of several neuropeptides, such as arginine-vasopressin (AVP) and thyrotropin-releasing hormone (TRH), leading to their increased availability in the brain.[4][5] This enhancement of neuropeptidergic signaling is believed to be the primary mechanism underlying its anti-amnesic and neuroprotective effects.[5][6]
Quantitative Data on Inhibitory Potency and Anti-Amnesic Efficacy
The inhibitory potency of Z-Pro-prolinal against prolyl endopeptidase has been well-characterized. Furthermore, its ability to reverse amnesia has been demonstrated in preclinical models.
| Parameter | Value | Source |
| In Vitro Inhibitory Potency | ||
| Ki (against Prolyl Endopeptidase) | 5 nM | [7] |
| In Vivo Anti-Amnesic Efficacy | ||
| Animal Model | Scopolamine-Induced Amnesia in Rats | [7] |
| Behavioral Test | Passive Avoidance Task | [7] |
| Effective Dose | 1 µmol/animal, i.p. | [7] |
In the passive avoidance learning test, pretreatment with Z-Pro-prolinal at a dose of 1 µmol/animal intraperitoneally prevented the induction of amnesia by scopolamine in rats. The anti-amnesic effect of Z-Pro-prolinal was observed in the retention test conducted 24 and 48 hours after the training trial, indicating a significant improvement in memory retention.[7]
Experimental Protocols
Prolyl Endopeptidase (PEP) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of Z-Pro-prolinal against PEP.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
Z-Pro-prolinal
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of Z-Pro-prolinal in the assay buffer.
-
Add a fixed amount of purified PEP to each well of the microplate.
-
Add the different concentrations of Z-Pro-prolinal to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm for AMC).
-
Calculate the initial reaction velocities and determine the percentage of inhibition for each concentration of Z-Pro-prolinal.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation.
Passive Avoidance Test for Anti-Amnesic Activity
Objective: To evaluate the in vivo anti-amnesic effect of Z-Pro-prolinal in a scopolamine-induced amnesia model in rats.
Apparatus: A two-compartment passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial (Day 1):
-
Place a rat in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
Rodents, preferring dark environments, will typically enter the dark compartment.[8]
-
Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
The latency to enter the dark compartment (step-through latency) is recorded.
-
-
Drug Administration:
-
Administer Z-Pro-prolinal (e.g., 1 µmol/animal, i.p.) or vehicle to the respective groups of rats at a specified time before the acquisition trial.
-
Administer scopolamine (a muscarinic antagonist that induces amnesia) to induce memory impairment, typically 30 minutes before the acquisition trial.[9]
-
-
Retention Trial (Day 2 - typically 24 hours after acquisition):
-
Place the rat back into the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency, which is the time it takes for the rat to re-enter the dark compartment.
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates memory of the aversive stimulus.
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups (e.g., control, scopolamine-only, scopolamine + Z-Pro-prolinal). A significantly longer latency in the Z-Pro-prolinal treated group compared to the scopolamine-only group indicates a reversal of amnesia.
-
Signaling Pathways and Visualizations
The anti-amnesic effect of Z-Pro-prolinal is initiated by its inhibition of prolyl endopeptidase. This leads to an increase in the levels of neuropeptides like Arginine-Vasopressin (AVP) and Thyrotropin-Releasing Hormone (TRH).[5][6] These neuropeptides then bind to their respective G-protein coupled receptors (GPCRs) in the brain, such as the Vasopressin V1a receptor and the TRH receptor, initiating downstream signaling cascades that are crucial for synaptic plasticity and memory formation.[4][5][10]
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and a typical experimental workflow.
References
- 1. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 2. Vasopressin Facilitates GABAergic Transmission in Rat Hippocampus via Activation of V1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. joe.bioscientifica.com [joe.bioscientifica.com]
- 5. Role of vasopressin in learning and memory in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl Endopeptidase-Deficient Mice Have Reduced Synaptic Spine Density in the CA1 Region of the Hippocampus, Impaired LTP, and Spatial Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scopolamine amnesia of passive avoidance: a deficit of information acquisition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arginine Vasopressin, Synaptic Plasticity, and Brain Networks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Prolyl Endopeptidase Inhibitor 1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the cleavage of small peptides (<30 amino acids) at the C-terminal side of proline residues.[1][2] PREP is ubiquitously expressed, with notably high levels in the brain, and has been implicated in various physiological and pathological processes, including signal transduction, neurodegenerative conditions, and cancer.[2][3] Its involvement in the maturation and degradation of neuropeptides and peptide hormones makes it a compelling therapeutic target for a range of diseases.[1][4] This document provides detailed experimental protocols for the use of a representative prolyl endopeptidase inhibitor, here referred to as "Prolyl Endopeptidase Inhibitor 1" (structurally analogous to potent inhibitors like Y-29794 or KYP-2047), in a cell culture setting.
Mechanism of Action
Prolyl endopeptidase inhibitors act by binding to the active site of the PREP enzyme, thereby preventing the cleavage of its substrates.[5] This inhibition can modulate various downstream signaling pathways. For instance, the inhibitor Y-29794 has been shown to suppress the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer (TNBC) cells.[1][2] Inhibition of PREP has also been linked to the induction of autophagy and the reduction of protein aggregation, highlighting its potential in treating diseases characterized by proteotoxic stress.[5][6]
Data Presentation
The following table summarizes the inhibitory activity of various prolyl endopeptidase inhibitors across different cancer cell lines.
| Inhibitor Name | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Y-29794 | MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | [1] |
| Y-29794 | MDA-MB-468 | Triple-Negative Breast Cancer | ~1.25 | [1] |
| Y-29794 | SUM159PT | Triple-Negative Breast Cancer | ~5 | [1] |
| KYP-2047 | U-87 MG | Glioblastoma | ~50-100 | [7] |
| KYP-2047 | A-172 | Glioblastoma | ~50-100 | [7] |
| KYP-2047 | U-138 MG | Glioblastoma | ~50-100 | [7] |
| Plant Phenolics (e.g., Rugosin E) | N/A | N/A | 0.0267 | [8] |
Experimental Protocols
Herein, we provide detailed protocols for assessing the effects of this compound on cultured cells.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is designed to determine the effect of this compound on the metabolic activity and viability of cultured cells.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. A typical concentration range to test is 0.1 µM to 100 µM.[1][7]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the inhibitor.[1] Include a vehicle control group treated with the same concentration of DMSO as the highest inhibitor concentration.[1]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). A 4-day incubation was used for Y-29794 in TNBC cells.[1]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell viability, can be calculated using appropriate software.
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol describes the use of western blotting to investigate the effect of this compound on the expression and phosphorylation status of proteins in a target signaling pathway, such as the IRS1-AKT-mTORC1 pathway.[1]
Materials:
-
This compound
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PREP, anti-IRS1, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, and a loading control like anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 16 hours for Y-29794).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them by adding ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet the cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 3: Apoptosis Detection by TUNEL Assay
This protocol outlines the detection of apoptosis (programmed cell death) induced by this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
This compound
-
Cell culture slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on slides or coverslips and treat with this compound as described in previous protocols.
-
Fixation: Wash the cells with PBS and fix them with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization solution for 2 minutes on ice.
-
TUNEL Staining: Wash the cells with PBS and then incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Image Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI. The percentage of apoptotic cells can be quantified.
Mandatory Visualization
Caption: Experimental workflow for evaluating the effects of this compound in cell culture.
Caption: Simplified diagram of the IRS1-AKT-mTORC1 signaling pathway modulated by this compound.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for In Vivo Studies with Prolyl Endopeptidase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of Prolyl Endopeptidase (PREP) Inhibitor 1 in various disease models. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of PREP inhibitors.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a significant role in the maturation and degradation of proline-containing peptide hormones and neuropeptides.[1] Its involvement in various physiological processes has implicated it in the pathophysiology of several diseases, including neurodegenerative disorders, inflammation, and cancer, making it a compelling target for therapeutic intervention.[2][3] PREP inhibitors are a class of small molecules designed to modulate the activity of this enzyme, thereby offering potential therapeutic benefits.
This document outlines protocols for two specific PREP inhibitors, KYP-2047 and Y-29794 , in established in vivo models of ischemia-reperfusion injury and cancer.
Data Summary: In Vivo Efficacy of PREP Inhibitors
The following tables summarize the quantitative data from in vivo studies using KYP-2047 and Y-29794.
Table 1: In Vivo Efficacy of KYP-2047 in Ischemia-Reperfusion Injury Models
| In Vivo Model | Animal | Inhibitor & Dosage | Administration Route | Key Findings | Reference |
| Intestinal Ischemia/Reperfusion | CD1 Mice | KYP-2047 (1, 2.5, and 5 mg/kg) | Intraperitoneal (i.p.) | - Reduced intestinal damage- Restored mucosal barrier function- Decreased angiogenesis and apoptosis- Significantly reduced MPO activity at 2.5 and 5 mg/kg | [2] |
| Myocardial Ischemia/Reperfusion | Mice | KYP-2047 (2.5 and 5 mg/kg) | Intraperitoneal (i.p.) | - Limited histological damage- Reduced neutrophil accumulation- Decreased inflammation, fibrosis, and apoptosis- Modulated p-38 and p-ERK expression | [1][4] |
Table 2: In Vivo Efficacy of Y-29794 in a Cancer Model
| In Vivo Model | Animal | Inhibitor & Dosage | Administration Route | Key Findings | Reference |
| Triple-Negative Breast Cancer (TNBC) Xenograft | Mice | Y-29794 | Not specified in abstract | - Inhibited tumor growth | [2][3] |
Experimental Protocols
Intestinal Ischemia/Reperfusion (I/R) Injury Model in Mice
This protocol describes the induction of intestinal I/R injury and the administration of a PREP inhibitor.
Materials:
-
Male CD1 mice (6 weeks old, 25-30 g)[2]
-
Anesthetic (e.g., isoflurane)[5]
-
Surgical instruments (scissors, forceps, microvascular clips)[5]
-
PREP Inhibitor (e.g., KYP-2047)
-
Vehicle (e.g., 0.001% DMSO in saline)[4]
-
Heating lamp
Procedure:
-
Animal Preparation: Acclimatize mice for one week with ad libitum access to food and water.[2] Anesthetize the mouse using isoflurane.[5]
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.[2]
-
Isolate the superior mesenteric artery (SMA) and the celiac trunk.[2]
-
Induce ischemia by clamping the SMA and celiac trunk with microvascular clips for 30-60 minutes.[2][5] The duration of ischemia is critical and may need optimization.[5]
-
-
Inhibitor Administration:
-
Five minutes before reperfusion, administer the PREP inhibitor (e.g., KYP-2047 at 1, 2.5, or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
-
Reperfusion:
-
Tissue Collection and Analysis:
-
At the end of the reperfusion period, euthanize the mice.
-
Isolate the ileum for histological analysis, myeloperoxidase (MPO) activity assay, and other relevant molecular analyses.[2]
-
Diagram: Experimental Workflow for Intestinal I/R Injury Model
Caption: Workflow for the intestinal ischemia/reperfusion model.
Myocardial Ischemia/Reperfusion (I/R) Injury Model in Mice
This protocol details the induction of myocardial infarction and reperfusion injury.
Materials:
-
Mice (e.g., C57BL/6)
-
Surgical instruments (forceps, sutures, needle holder)[6]
-
Ventilator
-
PREP Inhibitor (e.g., KYP-2047)
-
Vehicle (e.g., 0.001% DMSO in saline)[4]
Procedure:
-
Animal Preparation and Anesthesia: Anesthetize the mouse and place it on a heating pad to maintain body temperature. Intubate the mouse and connect it to a ventilator.
-
Surgical Procedure:
-
Inhibitor Administration:
-
Administer the PREP inhibitor (e.g., KYP-2047 at 2.5 or 5 mg/kg) or vehicle via i.p. injection 24 hours before the surgical procedure.[4]
-
-
Reperfusion:
-
Release the ligature to allow reperfusion for 2 hours.[4]
-
-
Tissue Collection and Analysis:
-
After the reperfusion period, euthanize the mice.
-
Excise the heart for histological analysis (e.g., TTC staining to determine infarct size), and molecular analysis.[4]
-
Diagram: Experimental Workflow for Myocardial I/R Injury Model
Caption: Workflow for the myocardial ischemia/reperfusion model.
Triple-Negative Breast Cancer (TNBC) Xenograft Model in Mice
This protocol describes the establishment of a TNBC xenograft model to evaluate the anti-tumor effects of PREP inhibitors.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
TNBC cell line (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Syringes and needles
-
PREP Inhibitor (e.g., Y-29794)
-
Vehicle
Procedure:
-
Cell Preparation: Culture TNBC cells to 80-90% confluency. Harvest and resuspend the cells in a sterile solution (e.g., PBS or medium), with or without Matrigel, at the desired concentration.
-
Tumor Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension (e.g., 1-5 x 10^6 cells in 100-200 µL) subcutaneously or orthotopically into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Inhibitor Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.
-
Administer the PREP inhibitor (e.g., Y-29794) or vehicle according to the desired dosing schedule and route (e.g., i.p., oral gavage).
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process the tumors for histological and molecular analysis.
-
Diagram: Experimental Workflow for TNBC Xenograft Model
Caption: Workflow for the TNBC xenograft model.
Signaling Pathways
PREP inhibitors have been shown to modulate key signaling pathways involved in inflammation and cancer progression.
Diagram: PREP Inhibitor-Modulated Signaling Pathways
Caption: PREP inhibitors can modulate the NF-κB and IRS1-AKT-mTORC1 pathways.
References
- 1. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Murine Model of Intestinal Ischemia-reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kup.at [kup.at]
Application Note & Protocol: Fluorescence-Based Activity Assay for Prolyl Endopeptidase (PREP) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl Endopeptidase (PREP), also known as Prolyl Oligopeptidase (POP), is a serine protease that plays a significant role in various physiological processes by cleaving small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1][2] PREP's involvement in the maturation and degradation of neuropeptides and peptide hormones has implicated it in neurological disorders, making it a compelling target for drug discovery.[3][4][5]
This document provides a detailed protocol for a fluorescence-based activity assay to screen for and characterize inhibitors of PREP. The assay utilizes a synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC).[4] In the presence of active PREP, the substrate is cleaved, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule.[4][6] The resulting increase in fluorescence, which can be monitored over time, is directly proportional to the enzyme's activity.[1] This allows for the quantitative determination of PREP inhibition and the calculation of key parameters like the half-maximal inhibitory concentration (IC50).
Assay Principle
The core of this assay is the enzymatic reaction where PREP catalyzes the hydrolysis of a non-fluorescent substrate to yield a fluorescent product. The rate of this reaction is measured by monitoring the increase in fluorescence intensity over time. When a PREP inhibitor is introduced, it binds to the enzyme, reducing its catalytic activity and consequently slowing down the rate of fluorescent product formation.
Materials and Reagents
-
Enzyme: Recombinant Human Prolyl Endopeptidase (PREP)
-
Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)[1]
-
Inhibitor: Prolyl Endopeptidase Inhibitor 1 (e.g., Boc-Pro-prolinal, also known as Z-Pro-Prolinal) or other test compounds.[4][7]
-
Assay Buffer: 100 mM K-phosphate buffer, pH 7.5[8]
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors.
-
Equipment:
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5.[8]
-
PREP Enzyme Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a stock concentration (e.g., 1 mg/mL). Aliquot and store at -80°C. Before use, dilute the enzyme in assay buffer to the desired working concentration.
-
Substrate Stock Solution: Dissolve Z-Gly-Pro-AMC in DMSO to create a high-concentration stock solution (e.g., 20 mM).[9] Protect from light and store at -20°C.[6]
-
Inhibitor Stock Solution: Dissolve the PREP inhibitor in DMSO to a stock concentration (e.g., 10 mM). Prepare a serial dilution of the inhibitor in DMSO.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Developing a High-Throughput Screen for Prolyl Endopeptidase (PEP) Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1] Its involvement in physiological processes, including the regulation of neuropeptides, makes it an attractive therapeutic target for a range of disorders, particularly in the fields of neuroscience and oncology.[2] The development of potent and selective PEP inhibitors is a significant area of interest in drug discovery. High-throughput screening (HTS) is a powerful methodology to identify novel PEP inhibitors from large compound libraries.
These application notes provide a comprehensive guide to developing and implementing a robust HTS assay for the discovery of PEP inhibitors. Detailed protocols for a fluorescence-based primary screen, secondary assays for hit confirmation and characterization, and guidelines for data analysis are presented.
Signaling Pathways Involving Prolyl Endopeptidase
Understanding the biological context of PEP is crucial for interpreting the significance of its inhibition. PEP is involved in several key signaling pathways, primarily through its role in processing bioactive peptides.
In the renin-angiotensin system, PEP contributes to the formation of the vasodilatory and anti-inflammatory peptide Angiotensin-(1-7) from both Angiotensin I and Angiotensin II.[3][4] This positions PEP as a potential modulator of cardiovascular function.
PEP is also involved in the degradation of neuropeptides like Substance P, a key mediator of pain transmission and neuroinflammation.[5][6] By inactivating Substance P, PEP can modulate these neurological processes. Inhibition of PEP could therefore potentiate the effects of Substance P.
Quantitative Data Summary of Known PEP Inhibitors
A variety of inhibitors for prolyl endopeptidase have been identified, ranging from natural products to synthetic compounds. Their potency is typically characterized by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
| Compound | Class | IC50 | Ki | Mechanism of Inhibition | Reference(s) |
| Z-Pro-Prolinal | Synthetic Peptide Aldehyde | - | 1.9 nM (porcine brain) | Reversible, Covalent | [2] |
| S 17092 | Synthetic | 8.3 nM (rat cortex) | - | Not specified | [5] |
| KYP-2047 | Synthetic | - | 0.023 nM (pig PREP) | Slow, Tight-Binding | [7] |
| SUAM-1221 | Synthetic | - | 0.97 nM | Not specified | [7] |
| Y-29794 | Synthetic | Sub-nanomolar (in vitro) | - | Not specified | [8] |
| Berbamine | Natural Product (Alkaloid) | 2.5 µM | - | Not specified | |
| Baicalin | Natural Product (Flavonoid) | 3.2 µM | - | Not specified |
Experimental Protocols
Primary High-Throughput Screening (HTS) Assay: Fluorogenic Detection
This protocol describes a robust and sensitive fluorogenic assay for measuring PEP activity in a 384-well format, suitable for HTS campaigns. The assay is based on the cleavage of a synthetic fluorogenic substrate, Z-Gly-Pro-7-amido-4-methylcoumarin (Z-Gly-Pro-AMC), by PEP, which releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).[2]
Materials and Reagents:
-
Enzyme: Recombinant human prolyl endopeptidase
-
Substrate: Z-Gly-Pro-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA
-
Test Compounds: Small molecule library dissolved in 100% DMSO
-
Positive Control: A known PEP inhibitor (e.g., Z-Pro-Prolinal)
-
Negative Control: 100% DMSO
-
Plates: 384-well, low-volume, black, flat-bottom plates
-
Plate Reader: Fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm[2]
Assay Procedure (384-Well Plate):
-
Compound Plating:
-
Dispense 100 nL of test compounds and controls into the wells of the 384-well plate using an acoustic dispenser or pin tool. For a primary screen, a final concentration of 10 µM is typical.
-
-
Enzyme Addition:
-
Prepare a working solution of recombinant human PEP in assay buffer. The final concentration should be optimized to yield a robust signal within the linear range of the assay (typically in the low nM range).
-
Add 10 µL of the enzyme solution to each well.
-
-
Pre-incubation:
-
Incubate the plate for 15 minutes at room temperature to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of Z-Gly-Pro-AMC in assay buffer. The final concentration should be at or below the Km value to ensure sensitivity to competitive inhibitors (typically 10-50 µM).
-
Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the increase in fluorescence intensity kinetically over 15-30 minutes at 37°C, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then measure the final fluorescence.
-
Data Analysis and Quality Control:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic read.
-
Normalize the data using the following formulas:
-
% Inhibition = 100 * (1 - (V₀_compound - V₀_min_control) / (V₀_max_control - V₀_min_control))
-
V₀_max_control is the average velocity of the negative control (DMSO) wells.
-
V₀_min_control is the average velocity of the positive control (potent inhibitor) wells.
-
-
Calculate the Z'-factor to assess the quality of the assay:
-
Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|
-
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[9]
-
Secondary Assays: Hit Confirmation and Characterization
Hits identified from the primary screen require further validation to eliminate false positives and to characterize their inhibitory properties.
Protocol 1: Dose-Response and IC50 Determination
-
Prepare serial dilutions of the hit compounds (typically 8-10 concentrations) in DMSO.
-
Perform the fluorogenic assay as described above, using the different concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Orthogonal Assay (Colorimetric)
To confirm that the inhibitory activity is not an artifact of the fluorescence-based detection method, an orthogonal assay with a different readout is recommended.
-
Substrate: Z-Gly-Pro-p-nitroanilide (Z-Gly-Pro-pNA)
-
Detection: Absorbance at 405 nm
-
Procedure: Follow a similar protocol to the fluorogenic assay, but instead of fluorescence, measure the increase in absorbance due to the release of p-nitroaniline.
Protocol 3: Mechanism of Action (MOA) Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic studies are performed by varying the concentrations of both the inhibitor and the substrate.
-
Select a range of fixed concentrations of the inhibitor (e.g., 0.5x, 1x, 2x, and 4x the IC50 value).
-
For each inhibitor concentration, perform the enzymatic assay with a range of substrate concentrations (e.g., 0.2x to 5x the Km value).
-
Measure the initial reaction velocities.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on Vmax and Km.
Conclusion
The protocols and information provided herein offer a robust framework for the high-throughput screening and characterization of prolyl endopeptidase inhibitors. A successful HTS campaign relies on a well-validated primary assay, followed by rigorous hit confirmation and detailed mechanistic studies. The identification of novel, potent, and selective PEP inhibitors holds significant promise for the development of new therapeutics for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Immunohistochemical Detection of Prolyl Endopeptidase (PEP) in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (PREP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds at the C-terminal side of proline residues.[1] Its involvement has been implicated in various physiological and pathological processes, including neurodegenerative diseases, inflammation, and even cancer.[2][3][4] Accurate detection and localization of PEP in tissue samples via immunohistochemistry (IHC) are vital for understanding its biological functions and for the development of novel therapeutic strategies.
These application notes provide a detailed protocol for the immunohistochemical staining of PEP in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol covers all stages from tissue preparation to visualization and is intended to serve as a comprehensive guide for researchers.
Data Presentation
Antibody and Reagent Recommendations
Successful immunohistochemical staining is highly dependent on the quality of the primary antibody and the optimization of the experimental conditions. Below is a summary of key reagents and their recommended starting conditions for the detection of PEP. Researchers should note that optimal conditions may vary depending on the specific antibody, tissue type, and fixation method used, and therefore, empirical determination of optimal dilutions and incubation times is recommended.
| Reagent/Parameter | Recommendation | Notes |
| Primary Antibody | Anti-Prolyl Endopeptidase (PEP) Antibody | Choose an antibody validated for IHC applications. Clonality (monoclonal/polyclonal) and host species will depend on the experimental design. |
| Primary Antibody Dilution | Varies by manufacturer; typically 1:100 - 1:500 | Titration is necessary to determine the optimal dilution that provides strong specific staining with minimal background. |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | HIER is the most common method for unmasking epitopes in FFPE tissues.[5][6] |
| HIER Buffer | 10 mM Tris-EDTA, pH 8.0 or 9.0 | Studies suggest EDTA buffer at a basic pH is often more effective than citrate buffer for many antigens.[5] |
| HIER Incubation | Boil for 20 minutes | The exact time and temperature may need optimization.[7] Common methods include using a microwave, pressure cooker, or water bath.[5][8][9] |
| Blocking Solution | 10% Normal Serum (from the same species as the secondary antibody) | This step is crucial to prevent non-specific binding of the secondary antibody. |
| Secondary Antibody | Species-specific biotinylated or enzyme-conjugated antibody | The choice of secondary antibody depends on the primary antibody's host species and the chosen detection system. |
| Detection System | Avidin-Biotin Complex (ABC) or Polymer-based systems with HRP or AP | These systems provide signal amplification for sensitive detection.[10] |
| Chromogen | DAB (3,3'-Diaminobenzidine) for HRP | Produces a stable brown precipitate.[11] Other chromogens are available for different enzymes and desired colors. |
| Counterstain | Hematoxylin | Stains cell nuclei blue, providing morphological context.[12] |
Experimental Protocols
This protocol outlines the steps for immunohistochemical staining of PEP in FFPE tissue sections.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder.
-
Immerse in Xylene (or a xylene substitute): 2 changes for 5-10 minutes each.[12][13]
-
Transfer to 100% Ethanol: 2 changes for 5 minutes each.[12][13]
-
Rinse in distilled water for 5 minutes.[12]
II. Antigen Retrieval
-
Immerse slides in a container with 10 mM Tris-EDTA buffer, pH 8.0.
-
Heat the solution to boiling using a microwave, pressure cooker, or water bath.
-
Maintain at a sub-boiling temperature for 20 minutes.[7] Do not allow the slides to dry out.
-
Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes).[7]
-
Rinse the slides with Phosphate Buffered Saline (PBS).
III. Immunohistochemical Staining
-
Peroxidase Block (if using an HRP-based detection system): Immerse slides in 0.3% Hydrogen Peroxide in PBS or methanol for 10-15 minutes to quench endogenous peroxidase activity.[12] Rinse with PBS.
-
Blocking: Incubate slides with a blocking solution (e.g., 10% normal serum in PBS) for 30-60 minutes in a humidified chamber to minimize non-specific antibody binding.[12]
-
Primary Antibody Incubation: Drain the blocking solution and apply the diluted anti-PEP primary antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides with PBS (3 changes for 5 minutes each).
-
Secondary Antibody Incubation: Apply the biotinylated or enzyme-conjugated secondary antibody diluted in blocking buffer. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Washing: Rinse the slides with PBS (3 changes for 5 minutes each).
-
Detection:
-
If using an ABC kit, incubate with the prepared ABC reagent for 30 minutes.
-
If using a polymer-based system, follow the manufacturer's instructions.
-
-
Washing: Rinse the slides with PBS (3 changes for 5 minutes each).
-
Chromogen Development: Apply the chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop Reaction: Rinse the slides with distilled water to stop the chromogenic reaction.
IV. Counterstaining, Dehydration, and Mounting
-
Counterstaining: Immerse slides in Hematoxylin for 30 seconds to 2 minutes.
-
Washing: Rinse gently with running tap water.
-
Differentiation (if necessary): Quickly dip the slides in 0.5% acid-alcohol to remove excess stain.
-
Bluing: Immerse in a bluing reagent or running tap water until the nuclei turn blue.
-
Dehydration:
-
Mounting: Apply a drop of permanent mounting medium to the slide and cover with a coverslip, avoiding air bubbles. Allow to dry before viewing.
Mandatory Visualization
Signaling Pathway of PEP
Prolyl endopeptidase is involved in the processing of various peptide hormones and neuropeptides, which in turn can influence a multitude of signaling pathways. This diagram illustrates the general mechanism of PEP action.
Caption: General mechanism of Prolyl Endopeptidase (PEP) action on substrate peptides.
Experimental Workflow for PEP Immunohistochemistry
The following diagram outlines the key steps in the immunohistochemical detection of PEP in FFPE tissue.
Caption: Workflow for Immunohistochemical (IHC) staining of Prolyl Endopeptidase (PEP).
References
- 1. sinobiological.com [sinobiological.com]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. nsjbio.com [nsjbio.com]
- 8. IHC antigen retrieval protocol | Abcam [abcam.com]
- 9. Antigen Retrieval Methods: R&D Systems [rndsystems.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. youtube.com [youtube.com]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. imperial.ac.uk [imperial.ac.uk]
Application Notes and Protocols for PEP Inhibitor Testing in Animal Models of Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that has garnered significant interest as a therapeutic target for neurodegenerative diseases. PEP is involved in the metabolism of proline-containing neuropeptides and has been implicated in the aggregation of proteins such as α-synuclein, a key pathological hallmark of Parkinson's disease.[1][2] Furthermore, inhibitors of PEP have demonstrated cognitive-enhancing effects in various preclinical models, suggesting a potential role in treating cognitive deficits associated with Alzheimer's disease and other dementias.[3][4]
These application notes provide detailed protocols for utilizing established animal models of neurodegeneration to test the efficacy of PEP inhibitors. The focus is on the scopolamine-induced amnesia model for assessing pro-cognitive effects relevant to Alzheimer's disease and the MPTP-induced neurotoxicity model for evaluating neuroprotective effects in the context of Parkinson's disease.
Mechanism of Action of PEP Inhibitors in Neurodegeneration
The therapeutic potential of PEP inhibitors in neurodegenerative disorders is believed to stem from two primary mechanisms:
-
Neuropeptide Regulation: PEP is responsible for the degradation of several neuropeptides that play crucial roles in learning, memory, and neuronal function, such as substance P, arginine-vasopressin (AVP), and thyrotropin-releasing hormone (TRH).[4] By inhibiting PEP, these neuropeptides are spared from degradation, leading to their increased availability in the brain. This can, in turn, enhance synaptic transmission and plasticity, potentially improving cognitive function.[4]
-
Modulation of Protein Aggregation: PEP has been shown to interact with and promote the aggregation of α-synuclein.[1] PEP inhibitors can disrupt this interaction, thereby reducing the formation of toxic α-synuclein oligomers and aggregates. This mechanism is particularly relevant for synucleinopathies like Parkinson's disease.[2]
Below is a diagram illustrating the proposed mechanisms of action of PEP inhibitors.
Animal Models for PEP Inhibitor Testing
The selection of an appropriate animal model is critical for evaluating the therapeutic potential of PEP inhibitors. This section details two widely used models.
Scopolamine-Induced Amnesia Model (Alzheimer's Disease)
This model is used to assess the pro-cognitive and anti-amnesic effects of compounds. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking some aspects of the cognitive impairment seen in Alzheimer's disease.
References
- 1. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Gluten Challenge Models with Prolyl Endopeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically susceptible individuals. The immunogenic peptides of gluten, rich in proline and glutamine residues, are resistant to complete digestion by human gastrointestinal enzymes. This resistance allows these peptides to reach the small intestine, where they can trigger an inflammatory cascade. Prolyl endopeptidases (PEPs) are enzymes capable of cleaving these proline-rich gluten peptides, rendering them non-immunogenic. One such enzyme, derived from Aspergillus niger and known as AN-PEP, has shown significant promise in degrading gluten in vitro.[1]
These application notes provide detailed protocols for three common in vitro models used to assess the efficacy of prolyl endopeptidases in detoxifying gluten. These models are essential tools for preclinical research and the development of new therapeutic strategies for celiac disease.
Key Applications
-
Screening and Efficacy Testing: Evaluate the gluten-degrading potential of various prolyl endopeptidase candidates.
-
Mechanism of Action Studies: Investigate the breakdown of specific immunogenic gluten peptides.
-
Preclinical Assessment: Generate data to support the development of oral enzyme therapies for celiac disease.
-
Food Science: Assess the effectiveness of enzymatic treatment in reducing the immunogenic potential of gluten-containing foods.[2]
Data Summary: Efficacy of Prolyl Endopeptidases in Gluten Degradation
The following tables summarize quantitative data from various studies on the efficacy of prolyl endopeptidases in degrading gluten and its immunogenic peptides in different in vitro models.
Table 1: Gluten Degradation in Simulated Gastric/Gastrointestinal Models
| Prolyl Endopeptidase | Gluten Source | In Vitro Model | Incubation Time | pH | Key Findings | Reference |
| AN-PEP | White Bread | TIM System (Stomach Compartment) | 60 minutes | Gastric pH | Accelerated degradation of gluten; hardly any gluten reached the duodenum compartment. | [3] |
| AN-PEP | Fast Food Meal | TIM System (Stomach Compartment) | 60 minutes | Gastric pH | Negated T-cell stimulatory activity of 4 tested gluten epitopes. | [3][4] |
| AN-PEP | Gluten Solution | Simulated Gastric Conditions | 2 hours | 2.0 (with pepsin) | Resistant to pepsin digestion. | [4] |
| AN-PEP | Gluten Peptides | Simulated Gastric Conditions | 90 minutes | 4.5 | >90% destruction of HMW-glutenin epitope. | [4] |
| Neprosin | Gliadin | Simulated Gastric Conditions | - | Gastric pH | Efficiently degrades gliadin. | [5] |
| Neprosin | 33-mer Peptide | Simulated Gastric Conditions | - | Gastric pH | Efficiently degrades the 33-mer peptide. | [5] |
Table 2: Degradation of Specific Immunogenic Gluten Peptides
| Prolyl Endopeptidase | Peptide | In Vitro Model | Incubation Time | pH | Percent Degradation/Reduction | Reference |
| AN-PEP | 33-mer Peptide | Gluten-containing meal in TIM system | - | Gastric | Prevented T-cell stimulation. | [4] |
| AN-PEP | Glia-α20, HMW glutenin | Bread in TIM system | 60 mins | Gastric | Levels below detection limit. | [3] |
| Neprosin | 33-mer Peptide | In vivo (mouse model) | 2.5 hours | Gastric | Up to 90% reduction in the small intestine. | [5] |
| AN-PEP | 33-mer Peptide | Gluten treated with GTE | - | 9.0 | 57% inhibition of 33-mer formation. | [6] |
Table 3: Effect of Gluten Peptides on Intestinal Cell Monolayers
| Cell Line | Gluten Peptide | Incubation Time | Key Effect | Measurement | Reference |
| Caco-2 | PT-Gliadin | 24 hours | No significant decrease in cell viability. | PrestoBlue assay | [7] |
| Caco-2 | P31-55 | 4 hours | 23% transported to basolateral chamber. | HPLC, MS, FACS | [8] |
| IEC-6 | Gliadin | - | Reversible PKC-mediated actin polymerization. | Fluorescence microscopy | [9] |
| Rabbit Mucosa | Gliadin | - | Significant reduction in transepithelial resistance. | Ussing Chamber | [10] |
Experimental Protocols
Protocol 1: Simulated Gastric Digestion of Gluten with Prolyl Endopeptidase
This protocol simulates the conditions of the human stomach to assess the ability of a prolyl endopeptidase to degrade gluten in a food matrix.
Materials:
-
Gluten-containing food (e.g., white bread, gluten flour)
-
Prolyl Endopeptidase (e.g., AN-PEP)
-
Simulated Gastric Fluid (SGF): Pepsin (3.2 g/L), NaCl (2 g/L), dissolved in 0.03 M HCl, pH adjusted to 2.0-4.0.
-
pH meter
-
Shaking water bath or incubator at 37°C
-
Sodium hydroxide (NaOH) for pH adjustment/inactivation
-
Trichloroacetic acid (TCA) for protein precipitation
-
Centrifuge
-
ELISA kits for specific gluten epitopes (e.g., R5 or G12) or LC-MS/MS system.
Procedure:
-
Sample Preparation: Homogenize a known amount of the gluten-containing food (e.g., 70g of white bread) with artificial saliva.[3]
-
Enzyme Addition: Add the prolyl endopeptidase to the food homogenate at a predetermined concentration (e.g., 1 mg AN-PEP per gram of gluten).[4] A control sample without the enzyme should be prepared in parallel.
-
Gastric Digestion: Add SGF to the samples. Adjust the pH to the desired level (e.g., pH 4.0) to simulate gastric conditions.
-
Incubation: Incubate the samples at 37°C with constant agitation for various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).[3]
-
Reaction Termination: Stop the enzymatic reaction by raising the pH to >8.0 with NaOH or by adding TCA to precipitate undigested proteins.
-
Sample Processing: Centrifuge the samples to pellet any solid food particles and precipitated protein. Collect the supernatant for analysis.
-
Quantification of Gluten Peptides: Analyze the supernatant for the presence of immunogenic gluten peptides using a competitive ELISA with antibodies like R5 or G12, or for more detailed analysis, use Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12][13]
Protocol 2: Caco-2 Cell Monolayer Model for Gluten Peptide Transport
This model uses a human intestinal epithelial cell line (Caco-2) to assess the transport of gluten peptides across the intestinal barrier and the effect of prolyl endopeptidase on this process.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Transwell® inserts (0.4 µm pore size)
-
Pepsin-Trypsin digested gliadin (PT-gliadin)
-
Prolyl Endopeptidase
-
Hanks' Balanced Salt Solution (HBSS)
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer Yellow (LY) for permeability assessment
-
Fluorescence plate reader
-
LC-MS/MS system for peptide quantification
Procedure:
-
Cell Culture: Culture Caco-2 cells in appropriate medium. Seed the cells onto Transwell® inserts at a density of 1 x 10^6 cells/mL and allow them to differentiate for 21 days, changing the medium every other day.[14]
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use inserts with a TEER value above 300 Ω·cm².[14]
-
Gluten Challenge Preparation: Prepare a solution of PT-gliadin in HBSS. In a separate tube, pre-incubate the PT-gliadin solution with the prolyl endopeptidase for a specified time at 37°C. A control with PT-gliadin alone should also be prepared.
-
Apical Application: Wash the Caco-2 monolayers with warm HBSS. Add the PT-gliadin (with or without enzyme treatment) to the apical chamber of the Transwell® inserts. Add fresh HBSS to the basolateral chamber.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a defined period (e.g., 4 hours).[8]
-
Sample Collection: At the end of the incubation, collect the medium from both the apical and basolateral chambers.
-
Permeability Assessment: To assess if the treatments affected monolayer integrity, add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber over time using a fluorescence plate reader.
-
Peptide Quantification: Analyze the amount of specific gluten peptides that have been transported into the basolateral chamber using LC-MS/MS.[8]
Protocol 3: Ussing Chamber Model with Intestinal Biopsies
This ex vivo model uses fresh intestinal biopsy tissue to measure the transport of gluten peptides across the intestinal mucosa and the effect of prolyl endopeptidases.
Materials:
-
Freshly obtained intestinal biopsy tissue (e.g., from endoscopy)
-
Krebs-Ringer bicarbonate buffer, oxygenated with 95% O2 / 5% CO2
-
Ussing Chamber system
-
Radiolabeled or fluorescently-labeled gluten peptides (e.g., 33-mer)
-
Prolyl Endopeptidase
-
Scintillation counter or fluorescence detector
-
TEER meter
Procedure:
-
Tissue Preparation: Immediately place the fresh biopsy tissue in ice-cold, oxygenated Krebs-Ringer buffer.[15]
-
Mounting: Carefully mount the intestinal biopsy tissue between the two halves of the Ussing chamber, separating the mucosal (apical) and serosal (basolateral) sides.[16]
-
Equilibration: Fill both chambers with pre-warmed, oxygenated Krebs-Ringer buffer and allow the tissue to equilibrate. Monitor the TEER to ensure tissue viability.[15]
-
Peptide and Enzyme Addition: Add the labeled gluten peptide to the mucosal chamber. For the treatment group, also add the prolyl endopeptidase to the mucosal chamber.
-
Incubation and Sampling: Maintain the tissue at 37°C. At various time points, take samples from the serosal chamber to measure the amount of transported peptide.
-
Quantification: Quantify the amount of labeled peptide in the serosal samples using a scintillation counter (for radiolabeled peptides) or a fluorescence detector (for fluorescently-labeled peptides).
-
Data Analysis: Calculate the flux of the peptide across the intestinal mucosa and compare the transport rates between the control and enzyme-treated groups.
Visualizations: Signaling Pathways and Experimental Workflows
Gliadin-Induced Signaling Pathway in Intestinal Epithelial Cells
Caption: Gliadin-induced signaling cascade leading to increased intestinal permeability.
Experimental Workflow for Prolyl Endopeptidase Efficacy Testing
Caption: General workflow for assessing prolyl endopeptidase efficacy in vitro.
Logical Relationship of In Vitro Models
Caption: Interrelation of in vitro models for preclinical evaluation.
References
- 1. Consumption of gluten with gluten-degrading enzyme by celiac patients: A pilot-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mednews.care [mednews.care]
- 4. metagenicsinstitute.com [metagenicsinstitute.com]
- 5. Molecular and in vivo studies of a glutamate-class prolyl-endopeptidase for coeliac disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the Formation of In Vitro Immunogenic Gluten Peptides after Covalent Modification of Their Structure with Green Tea Phenolic Compounds under Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural analysis and Caco-2 cell permeability of the celiac-toxic A-gliadin peptide 31-55 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Early effects of gliadin on enterocyte intracellular signalling involved in intestinal barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical and functional approaches to assess the immunogenicity of gluten proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Analytical and functional approaches to assess the immunogenicity of gluten proteins [frontiersin.org]
- 13. Modern Approaches in the Identification and Quantification of Immunogenic Peptides in Cereals by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-culture Caco-2/Immune Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. physiologicinstruments.com [physiologicinstruments.com]
- 16. Methods to Study Epithelial Transport Protein Function and Expression in Native Intestine and Caco-2 Cells Grown in 3D - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Lentiviral shRNA Knockdown of Prolyl Endopeptidase (PEP) for In Vitro Studies
Introduction
Prolyl Endopeptidase (PEP), also known as Prolyl Oligopeptidase (POP) or PREP, is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides by cleaving peptide bonds on the C-terminal side of proline residues.[1][2][3] Its involvement in various physiological processes has made it a significant target in drug discovery for neurological disorders and other diseases.[2][4] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely used technique for inducing stable, long-term gene silencing in a variety of cell types, including those that are difficult to transfect.[5] This document provides detailed protocols for the effective knockdown of PEP in vitro using a lentiviral shRNA approach, enabling researchers to investigate its function in various cellular contexts.
Key Applications:
-
Functional Genomics: Elucidate the cellular functions of PEP by observing the phenotypic changes that occur upon its knockdown.
-
Target Validation: Validate PEP as a therapeutic target by assessing the cellular consequences of its inhibition.
-
Pathway Analysis: Investigate the role of PEP in specific signaling pathways by examining the effects of its knockdown on downstream targets.
Quantitative Data Summary
The following tables summarize representative data from studies involving the shRNA-mediated knockdown of Prolyl Endopeptidase (PREP/PEP).
Table 1: Knockdown Efficiency of PEP shRNA in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | shRNA Target | Method of Quantification | Knockdown Efficiency | Reference |
| MDA-MB-231 | PREP | Western Blot | Effective depletion | [6] |
| SUM159PT | PREP | Western Blot | Partial depletion | [6] |
Table 2: Functional Consequence of PEP shRNA Knockdown in TNBC Cell Lines
| Cell Line | shRNA Target | Assay | Result | Reference |
| MDA-MB-231 | PREP | Endopeptidase Activity Assay | Markedly reduced | [6] |
| SUM159PT | PREP | Endopeptidase Activity Assay | Partially reduced | [6] |
Experimental Protocols
Protocol 1: Design and Cloning of PEP-targeting shRNA into a Lentiviral Vector
This protocol outlines the steps for designing effective shRNAs targeting PEP and cloning them into a suitable lentiviral vector.
1. shRNA Design:
- Utilize online design tools (e.g., Broad Institute's GPP Web Portal) to design shRNA sequences targeting the coding sequence of the PEP gene.[7]
- Select 3-5 target sequences to test for the most effective knockdown.
- Ensure designed oligonucleotides include the sense strand, a hairpin loop, the antisense strand, and appropriate restriction enzyme sites for cloning into your lentiviral vector (e.g., AgeI and EcoRI).[7]
2. Oligonucleotide Annealing:
- Resuspend the complementary shRNA oligonucleotides in an annealing buffer.
- Mix equal concentrations of the complementary oligonucleotides.
- Heat the mixture to 95°C for 5 minutes and then gradually cool to room temperature to allow for annealing.
3. Lentiviral Vector Preparation:
- Digest the lentiviral shRNA expression vector with the appropriate restriction enzymes (e.g., AgeI and EcoRI) according to the manufacturer's protocol.
- Purify the linearized vector using a gel purification kit.
4. Ligation:
- Ligate the annealed shRNA oligonucleotides into the linearized lentiviral vector using T4 DNA ligase.
- Incubate the ligation reaction at 16°C overnight.
5. Transformation and Plasmid Preparation:
- Transform the ligation product into competent E. coli.
- Select for positive clones using antibiotic resistance.
- Isolate plasmid DNA from several colonies and verify the insertion of the shRNA sequence by Sanger sequencing.
- Prepare a large-scale plasmid prep of the confirmed shRNA-lentiviral vector.[8]
Protocol 2: Lentivirus Production and Titer Determination
This protocol describes the production of lentiviral particles in HEK293T cells.
1. Cell Plating:
- The day before transfection, plate HEK293T cells so that they reach 70-80% confluency on the day of transfection.
2. Transfection:
- Co-transfect the HEK293T cells with the shRNA-lentiviral vector and the packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
3. Virus Harvest:
- 48-72 hours post-transfection, harvest the supernatant containing the lentiviral particles.
- Centrifuge the supernatant at a low speed to pellet cell debris.
- Filter the supernatant through a 0.45 µm filter.
- The viral supernatant can be used directly or concentrated by ultracentrifugation.
4. Viral Titer Determination:
- Determine the viral titer by transducing a target cell line with serial dilutions of the viral supernatant and measuring the percentage of fluorescently-labeled cells (if the vector contains a fluorescent reporter) or by quantifying the number of antibiotic-resistant colonies (if the vector contains a resistance gene).
Protocol 3: Lentiviral Transduction of Target Cells for PEP Knockdown
This protocol details the transduction of target cells with the produced lentivirus.
1. Cell Plating:
- Plate the target cells 24 hours prior to transduction to achieve 50-70% confluency on the day of infection.[5]
2. Transduction:
- Prepare a mixture of complete medium with Polybrene® at a final concentration of 5 µg/ml.[5]
- Thaw the lentiviral particles at room temperature.[5]
- Add the desired amount of lentiviral particles (determined by the desired multiplicity of infection, MOI) to the cells.
- Incubate the cells overnight.
3. Media Change and Selection:
- The following day, remove the virus-containing medium and replace it with fresh complete medium.
- If the lentiviral vector contains a selection marker, add the appropriate antibiotic (e.g., puromycin) to the medium 48 hours post-transduction to select for transduced cells.
Protocol 4: Verification of PEP Knockdown
This protocol describes methods to confirm the successful knockdown of PEP.
1. Quantitative Real-Time PCR (qRT-PCR):
- Isolate total RNA from the transduced and control cells.
- Synthesize cDNA using reverse transcriptase.
- Perform qRT-PCR using primers specific for the PEP gene and a housekeeping gene for normalization.
- Calculate the relative expression of PEP mRNA to determine the knockdown efficiency at the transcript level.[9]
2. Western Blot Analysis:
- Prepare cell lysates from the transduced and control cells.[5]
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with a primary antibody specific for PEP and a loading control antibody (e.g., β-actin or GAPDH).
- Incubate with a secondary antibody and visualize the protein bands.
- Quantify the band intensities to determine the reduction in PEP protein levels.
Protocol 5: Prolyl Endopeptidase (PEP) Enzymatic Activity Assay
This protocol provides a method to measure the enzymatic activity of PEP in cell lysates using a fluorogenic substrate.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 8, 100 mM NaCl).[2]
- Fluorogenic Substrate: Prepare a stock solution of a PEP substrate such as Z-Gly-Pro-AMC.[1]
2. Cell Lysate Preparation:
- Prepare cell lysates from both PEP knockdown and control cells.
- Determine the protein concentration of each lysate.
3. Assay Procedure:
- In a 96-well plate, add a defined amount of cell lysate to the assay buffer.
- Initiate the reaction by adding the fluorogenic substrate.
- Incubate the plate at 37°C.
- Measure the fluorescence at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm at multiple time points.[1]
4. Data Analysis:
- Calculate the rate of increase in fluorescence, which is proportional to the PEP enzymatic activity.
- Compare the activity in the PEP knockdown cells to the control cells to determine the functional consequence of the knockdown.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shRNA Design, Subcloning, and Lentivirus Production [protocols.io]
- 8. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Viability with PEP Inhibitors using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The principle of the assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1][2][3] The concentration of the resulting formazan, which is dissolved in a solubilization solution, is directly proportional to the number of metabolically active cells.[1]
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5][6] Consequently, PEP inhibitors are being investigated as potential therapeutic agents.[5][6] Evaluating the cytotoxic effects of these inhibitors on various cell lines is a critical step in the drug development process to identify compounds with minimal off-target toxicity. This document provides a detailed protocol for using the MTT assay to determine the effect of PEP inhibitors on cell viability.
Signaling Pathways and Experimental Design
The mechanism of action for PEP inhibitors in neurodegenerative models is still under investigation, but it is thought to involve the modulation of protein-protein interactions and restoration of key protein levels, rather than just the inhibition of peptide cleavage.[4][6] When assessing the cytotoxicity of these inhibitors, the primary endpoint is the overall impact on cell health and metabolic function.
Caption: General mechanism of PEP inhibitor action on cellular pathways.
The experimental workflow involves treating cultured cells with varying concentrations of a PEP inhibitor, followed by the MTT assay to measure the dose-dependent effect on cell viability.
Caption: Experimental workflow for the MTT assay with PEP inhibitors.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format and can be adapted for both adherent and suspension cells.
Materials and Reagents
-
Cells: Desired cell line (e.g., SH-SY5Y, PC-12, or other relevant lines).
-
PEP Inhibitor: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).
-
Culture Medium: Appropriate complete medium for the cell line, containing fetal bovine serum (FBS) and antibiotics.
-
Serum-Free Medium: For washing and MTT incubation steps to avoid interference from serum components.[3]
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS to a concentration of 5 mg/mL.[7] Filter-sterilize the solution through a 0.2 µm filter and store in a light-protected container at 4°C for short-term use or -20°C for long-term storage.[7]
-
Solubilization Solution: Common options include:
-
Equipment:
Experimental Procedure
Step 1: Cell Seeding (Day 1)
-
Optimize Cell Density: Before the main experiment, determine the optimal cell seeding density. This density should ensure cells are in the exponential growth phase during treatment and provide a linear relationship between cell number and absorbance, typically yielding an absorbance between 0.75 and 1.25 for untreated controls.[9]
-
Plate Cells:
-
Adherent Cells: Trypsinize and resuspend cells in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at the predetermined optimal density (e.g., 5,000-15,000 cells/well).
-
Suspension Cells: Resuspend cells and add 100 µL per well at the optimal density (e.g., 10,000-50,000 cells/well).
-
-
Incubate: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach (for adherent lines) and recover.
Step 2: Treatment with PEP Inhibitor (Day 2)
-
Prepare Dilutions: Prepare serial dilutions of the PEP inhibitor in complete culture medium from your stock solution. Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) used for the highest inhibitor concentration.
-
Set Up Plate Layout: Designate wells for:
-
Blank: 100 µL of culture medium only (no cells).
-
Vehicle Control: Cells treated with the vehicle solvent.
-
Untreated Control: Cells with fresh medium only.
-
Test Wells: Cells treated with different concentrations of the PEP inhibitor.
-
It is recommended to perform all treatments in triplicate or quadruplicate.
-
-
Add Treatment:
-
Adherent Cells: Carefully aspirate the old medium from the wells. Add 100 µL of the appropriate control or inhibitor dilution to each well.
-
Suspension Cells: Add 100 µL of a 2x concentrated inhibitor solution to the 100 µL of cell suspension already in the wells.
-
-
Incubate: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay (Day 4/5)
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT reagent to each well, including controls, for a final concentration of 0.5 mg/mL.[1] Gently mix by tapping the plate.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Check for the formation of purple precipitate under a microscope.
-
Solubilize Formazan Crystals:
-
Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.[2] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[2]
-
Suspension Cells: Centrifuge the plate (e.g., 1,000 x g for 5 minutes) to pellet the cells.[2] Carefully aspirate the supernatant and then add 100-150 µL of solubilization solution.[2] Alternatively, for some protocols, the solubilization agent can be added directly to the well containing cells and MTT solution.[8]
-
-
Dissolve Crystals: Place the plate on an orbital shaker for 15 minutes, protected from light (e.g., covered in foil), to ensure complete dissolution of the formazan crystals.[3][8] Pipetting up and down can also aid solubilization.[2]
Step 4: Data Collection and Analysis
-
Read Absorbance: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise from cell debris.[3] Readings should be taken within 1 hour of adding the solubilization solution.[3]
-
Calculate Cell Viability:
-
Determine IC50: Plot the % Cell Viability against the log of the inhibitor concentration. Use non-linear regression analysis (e.g., using software like GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Data Presentation
Quantitative data should be organized clearly for analysis and reporting.
Table 1: Example of Raw Absorbance Data (570 nm)
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average Absorbance | Corrected Absorbance* |
|---|---|---|---|---|---|
| Blank (No Cells) | 0.052 | 0.055 | 0.053 | 0.053 | N/A |
| Vehicle Control (0) | 1.154 | 1.182 | 1.168 | 1.168 | 1.115 |
| 0.1 | 1.121 | 1.145 | 1.133 | 1.133 | 1.080 |
| 1 | 0.987 | 1.011 | 0.995 | 0.998 | 0.945 |
| 10 | 0.654 | 0.632 | 0.648 | 0.645 | 0.592 |
| 50 | 0.321 | 0.335 | 0.329 | 0.328 | 0.275 |
| 100 | 0.158 | 0.162 | 0.155 | 0.158 | 0.105 |
*Corrected Absorbance = Average Absorbance - Average Blank Absorbance
Table 2: Summary of Calculated Cell Viability and IC50
| Inhibitor Concentration (µM) | Average Corrected Absorbance | % Cell Viability |
|---|---|---|
| Vehicle Control (0) | 1.115 | 100.0% |
| 0.1 | 1.080 | 96.9% |
| 1 | 0.945 | 84.8% |
| 10 | 0.592 | 53.1% |
| 50 | 0.275 | 24.7% |
| 100 | 0.105 | 9.4% |
| Calculated IC50 (µM) | \multicolumn{2}{c|}{~9.0 µM } |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Absorbance | - Contamination of medium with bacteria or yeast.- Phenol red or serum interference.[3]- Incomplete removal of MTT solution. | - Use sterile technique and check cultures for contamination.- Use serum-free and phenol red-free medium during MTT incubation.[3]- Ensure careful and complete aspiration before adding solubilization solution. |
| Low Absorbance / Weak Signal | - Cell number too low.- Incubation time with MTT was too short.- Incomplete solubilization of formazan crystals.[2] | - Increase the initial cell seeding density.- Increase incubation time with MTT reagent until purple color is evident.- Increase shaking time, gently pipette to mix, or warm the solubilization solution (if SDS-based) to 37°C.[3] |
| Inconsistent Results / High Variability | - Inconsistent cell seeding.- Edge effects in the 96-well plate.- Incomplete dissolution of formazan crystals. | - Ensure a homogenous cell suspension before plating.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.- Ensure formazan is fully dissolved before reading; visually inspect wells.[3] |
| Increased Absorbance with Higher Inhibitor Concentration | - The inhibitor may chemically reduce MTT.[11]- The inhibitor may induce a stress response that increases metabolic activity before cell death.[11] | - Run a control experiment with the inhibitor, MTT, and medium (no cells) to check for direct MTT reduction.[11]- Visually inspect cells for morphological signs of cytotoxicity. Consider using an alternative viability assay (e.g., Neutral Red or LDH release).[11] |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. MTT assay overview | Abcam [abcam.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolyl endopeptidase inhibitory activity of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Prolyl Oligopeptidase Restores Prohibitin 2 Levels in Psychosis Models: Relationship to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Prolyl Endopeptidase Inhibitor 1 solubility issues and solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS 86925-97-5), or Boc-Pro-prolinal, is a potent and specific inhibitor of prolyl endopeptidase (PREP), a serine protease.[1] PREP cleaves peptide bonds on the C-terminal side of proline residues within small peptides (less than 30 amino acids).[2][3][4] The inhibitor works by forming a stable complex with the active site of the PREP enzyme, thereby blocking its catalytic activity.[1] It has a high affinity for mammalian PREP, with a Ki value of 15 nM.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the solid form of the inhibitor should be stored at -20°C, sealed, and protected from moisture. Under these conditions, it is stable for at least two years. Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: In which solvents is this compound soluble?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and chloroform.[5][6] It is also reported to be soluble in other organic solvents like ethanol and dimethylformamide (DMF), similar to structurally related compounds.[7] However, it is only slightly soluble in water and aqueous buffers such as PBS.[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile organic solvent like DMSO and then dilute it to the final working concentration in the aqueous culture medium.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound in a question-and-answer format.
Problem 1: The inhibitor does not seem to dissolve properly in my aqueous buffer (e.g., PBS).
-
Cause: this compound has limited solubility in aqueous solutions. Direct dissolution in buffers like PBS can be challenging, especially at higher concentrations.
-
Solution:
-
Prepare a concentrated stock solution: First, dissolve the inhibitor in an appropriate organic solvent. Anhydrous DMSO is the most common and effective choice.
-
Stepwise dilution: To prepare your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer. Add the stock solution to the buffer slowly while vortexing or stirring to ensure proper mixing and minimize precipitation.
-
Use of co-solvents: If precipitation persists, consider using a small percentage of a co-solvent like ethanol in your final solution, if your experimental setup allows.
-
Sonication: Gentle sonication in a water bath can aid in dissolving small particles that may have precipitated out of solution.
-
Warmth: Gently warming the solution to 37°C may also improve solubility, but be cautious as this may affect the stability of other components in your buffer.
-
Problem 2: I am observing inconsistent or lower-than-expected inhibitory activity in my experiments.
-
Cause 1: Inhibitor degradation. Improper storage or handling can lead to the degradation of the inhibitor, reducing its potency.
-
Solution: Ensure the inhibitor is stored correctly as a solid at -20°C and stock solutions at -80°C in aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Cause 2: Presence of interfering substances. Components in your assay, such as serum proteins, may bind to the inhibitor and reduce its effective concentration.
-
Solution: If possible, reduce the concentration of potentially interfering substances. For cell-based assays, consider using a serum-free or low-serum medium during the inhibitor treatment period. Always include appropriate vehicle controls in your experimental design.
-
-
Cause 3: High cell density. In cell-based assays, a very high cell density can lead to a higher concentration of the target enzyme, requiring a higher concentration of the inhibitor for effective inhibition.
-
Solution: Optimize cell seeding density to ensure that cells are in a logarithmic growth phase during the experiment. Perform a dose-response curve to determine the optimal inhibitor concentration for your specific cell line and experimental conditions.
-
Problem 3: I am observing cellular toxicity or other off-target effects.
-
Cause: High concentration of the inhibitor or the solvent. Both the inhibitor and the solvent (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution:
-
Determine the optimal concentration: Conduct a dose-response experiment to find the lowest effective concentration of the inhibitor that achieves the desired level of PREP inhibition without causing significant cytotoxicity.
-
Limit solvent concentration: The final concentration of DMSO in your cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity. Always include a vehicle control with the same final concentration of the solvent to assess its effect on the cells.
-
Purity of the inhibitor: Ensure you are using a high-purity inhibitor to avoid off-target effects from contaminants.
-
Quantitative Data Summary
The following tables provide a summary of the solubility and stability of this compound.
Table 1: Solubility of this compound (Boc-Pro-prolinal)
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL[5] | Hygroscopic DMSO can negatively impact solubility. Use anhydrous DMSO. |
| Chloroform | Soluble[6] | - |
| Water | Slightly soluble[6] | - |
| PBS (pH 7.2) | Sparingly soluble | For aqueous buffers, it is recommended to first dissolve in an organic solvent and then dilute. |
Note: For comparison, the structurally similar compound N-Boc-L-proline has a solubility of approximately 15 mg/mL in ethanol and 20 mg/mL in DMF.[7]
Table 2: Stability of this compound
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | -20°C | 1 month |
| In DMSO | 4°C | 2 weeks |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (Boc-Pro-prolinal, MW: 296.36 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the inhibitor: In a sterile environment, accurately weigh out 2.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the tube containing the inhibitor.
-
Dissolve the inhibitor: Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming to 37°C can be applied if necessary, but ensure the solution returns to room temperature before storage.
-
Aliquot and store: Dispense the 10 mM stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Determine the final concentration: Decide on the final concentration of the inhibitor required for your experiment (e.g., 10 µM).
-
Calculate the dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium. For example, to make 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.
-
Prepare the working solution: In a sterile tube, add the calculated volume of the 10 mM stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mix thoroughly: Gently vortex or invert the tube to ensure the inhibitor is evenly distributed in the medium.
-
Treat the cells: Add the prepared working solution to your cells. Remember to include a vehicle control containing the same final concentration of DMSO as your highest inhibitor concentration.
Signaling Pathways and Experimental Workflows
Prolyl endopeptidase and its inhibitors have been shown to modulate several key signaling pathways involved in inflammation, fibrosis, and cell survival.
1. Prolyl Endopeptidase in the NF-κB Signaling Pathway
Prolyl endopeptidase has been implicated in the regulation of the NF-κB pathway, a central mediator of inflammatory responses. Inhibition of PREP can lead to a downstream reduction in the activation of NF-κB.
Caption: PREP in NF-κB Signaling.
2. Experimental Workflow for Assessing PREP Inhibition in Cell Culture
A typical workflow to evaluate the efficacy of this compound in a cell-based assay.
Caption: Cell-based PREP Inhibition Workflow.
3. Logical Troubleshooting Flowchart for Solubility Issues
A step-by-step guide to resolving common solubility problems with this compound.
Caption: Solubility Troubleshooting Flowchart.
References
- 1. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Prolyl Endopeptidase Inhibitor 1 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potency?
A1: this compound, also known as Boc-Pro-prolinal, is a potent inhibitor of prolyl endopeptidase (PREP or PE).[1][2][3] It is a transition-state analog that strongly inhibits mammalian prolyl endopeptidase with a Ki value of approximately 15 nM.[1][2][3]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C in a sealed container, away from moisture.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO).[2][4] For in vivo experiments, various solvent formulations can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is important to avoid repeated freeze-thaw cycles of stock solutions to maintain potency.[4]
Q3: What are the known signaling pathways affected by PREP inhibition?
A3: Prolyl endopeptidase is implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation.[1] Inhibition of PREP has been shown to affect signaling pathways such as the NF-κB and MAPK pathways.[5] Additionally, some PREP inhibitors have been found to block the IRS1-AKT-mTORC1 survival signaling pathway in cancer cell lines.[6]
Q4: How can I measure the enzymatic activity of PREP in my samples?
A4: A common method to measure PREP activity is through a fluorimetric assay.[7] This involves incubating your sample (e.g., cell lysate, serum) with a synthetic fluorogenic substrate, such as Z-Gly-Pro-AMC (7-amino-4-methylcoumarin).[8] The cleavage of this substrate by PREP releases a fluorescent molecule, which can be quantified using a microplate reader.[7][8]
Troubleshooting Guides
Issue 1: I am not observing the expected level of PREP inhibition.
-
Potential Cause 1: Inhibitor Degradation. this compound can lose potency if not stored correctly.[4]
-
Potential Cause 2: Incorrect Inhibitor Concentration. The optimal concentration can vary between in vitro and cellular assays.
-
Troubleshooting Step: Perform a dose-response experiment to determine the IC50 value in your specific experimental setup. Refer to the detailed protocol below for guidance.
-
-
Potential Cause 3: Presence of Inhibitor-Insensitive Peptidases. Other enzymes in your sample might cleave the substrate, masking the inhibition of PREP.[4]
Issue 2: I am observing off-target effects in my cellular experiments.
-
Potential Cause: The inhibitor is interacting with other proteins besides PREP. [9]
-
Troubleshooting Step 1: Use an Inactive Control. An inactive analog of the inhibitor can help determine if the observed effects are due to the chemical scaffold of the compound rather than specific PREP inhibition.[10]
-
Troubleshooting Step 2: Genetic Controls. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the PREP gene. If the biological effect of the inhibitor is absent in these PREP-deficient cells, it provides strong evidence for on-target activity.
-
Troubleshooting Step 3: Optimize Inhibitor Concentration. Use the lowest effective concentration of the inhibitor, as determined by your dose-response curve, to minimize the likelihood of off-target effects.
-
Data Presentation
Table 1: Inhibitory Potency of this compound
| Inhibitor Name | Alias | Target | Potency (Ki) |
| This compound | Boc-Pro-prolinal | Mammalian Prolyl Endopeptidase (PREP) | 15 nM[1][2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Sealed, away from moisture.[11] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Sealed, away from moisture. Avoid repeated freeze-thaw cycles.[2][11] |
| -20°C | 1 month | Sealed, away from moisture. Avoid repeated freeze-thaw cycles.[2][11] |
Experimental Protocols
Protocol 1: In Vitro PREP Inhibition Assay
This protocol describes how to determine the in vitro inhibitory activity of this compound using a fluorogenic substrate.
Materials:
-
Recombinant Prolyl Endopeptidase (PREP)
-
This compound (Boc-Pro-prolinal)
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the recombinant PREP to the desired concentration in Assay Buffer.
-
-
Prepare Inhibitor Dilutions:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions.
-
For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted PREP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity kinetically for 30-60 minutes at 37°C using the microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Determining Optimal Inhibitor Concentration in Cell Culture
This protocol outlines a workflow to determine the optimal concentration of this compound for use in cell-based assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (Boc-Pro-prolinal)
-
DMSO (vehicle control)
-
Reagents for your specific downstream assay (e.g., cell lysis buffer, antibodies for Western blot, reagents for a cell viability assay)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight.
-
-
Inhibitor Treatment:
-
Prepare a range of concentrations of this compound in complete cell culture medium. It is recommended to perform a wide range of dilutions initially (e.g., from nanomolar to micromolar) to identify the active range.
-
Include a vehicle control group (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
-
Incubation:
-
Incubate the cells for a duration appropriate for your specific experiment and downstream analysis. This could range from a few hours to 24-48 hours.
-
-
Downstream Analysis:
-
After the incubation period, perform your desired assay. This could be:
-
PREP Activity Assay: Lyse the cells and measure the intracellular PREP activity as described in Protocol 1 to confirm target engagement.
-
Cell Viability/Proliferation Assay: To assess any cytotoxic effects of the inhibitor.
-
Western Blot or other molecular assays: To measure the effect of the inhibitor on specific signaling pathways or protein expression.
-
-
-
Data Analysis:
-
Analyze the results of your downstream assay for each inhibitor concentration.
-
Plot the measured effect (e.g., percentage of PREP inhibition, change in protein phosphorylation) against the inhibitor concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration). The optimal concentration for your experiments will typically be at or slightly above the EC50, ensuring target inhibition without causing excessive toxicity.
-
Visualizations
Caption: PREP Signaling Pathways and Point of Inhibition.
Caption: Workflow for Determining Optimal Inhibitor Concentration.
Caption: Troubleshooting Flowchart for Inhibitor Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prolyl Endopeptidase (PREP) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Prolyl Oligopeptidase Prevents Consequences of Reperfusion following Intestinal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Inconsistent Results in PEP Inhibitor Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in Phosphoenolpyruvate (PEP) inhibitor assays. The following sections offer frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual workflows to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in PEP inhibitor assays?
A1: Inconsistent results in PEP inhibitor assays can stem from several factors, including the quality and handling of the enzyme, the stability and concentration of substrates and cofactors, and the overall assay conditions.[1] The purity, concentration, and storage of the PEP enzyme are critical; improper storage or repeated freeze-thaw cycles can lead to inconsistent activity.[1] Additionally, the stability of substrates like phosphoenolpyruvate and cofactors is crucial for reliable results. Variations in incubation time, temperature, pH, and buffer composition can also significantly impact enzyme activity and inhibitor potency.[1]
Q2: My IC50 values for a known PEP inhibitor are fluctuating between experiments. What could be the cause?
A2: Significant variations in IC50 values can be attributed to several factors. Inconsistent pre-incubation times between the enzyme and the inhibitor can affect the apparent potency.[2] It is also important to visually inspect for any compound precipitation, as poor solubility can lead to artificially high IC50 values.[3] The concentration of the substrate relative to its Km value is another critical factor, especially for competitive inhibitors.[1]
Q3: I am observing high background signal in my fluorescence-based PEP inhibitor assay. What are the likely causes and solutions?
A3: High background fluorescence can originate from the assay components themselves, such as the probe, buffer, or enzyme preparation.[4] The test compounds may also possess intrinsic fluorescence.[4] To troubleshoot this, it is recommended to run control experiments without the enzyme to measure the autofluorescence of the compounds and subtract this from the experimental wells.[4] Ensuring the purity of reagents and using appropriate black microplates for fluorescence assays can also help minimize background noise.[5]
Q4: My potent biochemical PEP inhibitor shows weak or no activity in a cell-based assay. Why is there a discrepancy?
A4: A common reason for this discrepancy is the low cell permeability of the inhibitor, preventing it from reaching its intracellular target.[6] The compound may also be a substrate for cellular efflux pumps, actively removing it from the cell. Additionally, the high intracellular concentrations of the natural substrate (PEP) can outcompete the inhibitor, leading to reduced apparent potency in a cellular environment.[6]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues in PEP inhibitor assays.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicates | Inaccurate pipetting, especially of small volumes. | Use calibrated pipettes and consider using a larger final assay volume to minimize the impact of small pipetting errors.[7] |
| Incomplete mixing of reagents. | Gently mix the plate after the addition of each reagent.[1] | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for critical samples or fill them with a buffer to maintain humidity.[8] | |
| Low Signal-to-Background Ratio | Low enzyme activity. | Use a fresh enzyme aliquot and verify its activity with a positive control. Ensure optimal assay conditions (pH, temperature).[1] |
| Substrate or cofactor degradation. | Prepare fresh substrate and cofactor solutions for each experiment and store stock solutions appropriately.[1] | |
| High background fluorescence. | Check for autofluorescence of the test compound and subtract the background. Use high-purity reagents and appropriate microplates.[4][5] | |
| Inconsistent IC50 Values | Inconsistent inhibitor pre-incubation time. | Standardize the pre-incubation time for the enzyme and inhibitor across all experiments.[2] |
| Compound precipitation. | Visually inspect for precipitate. Test compound solubility in the assay buffer and consider adjusting the solvent concentration.[3] | |
| Variation in substrate concentration. | Maintain a consistent substrate concentration, ideally around the Km value for competitive inhibitors.[1] | |
| No Inhibition Observed | Inactive inhibitor. | Verify the integrity of the inhibitor stock solution. Prepare fresh dilutions for each experiment.[4] |
| Incorrect assay conditions for inhibitor binding. | Optimize pH, temperature, and buffer composition to ensure they are suitable for the inhibitor's mechanism of action. | |
| Presence of interfering substances in the sample. | If using complex biological samples, consider purification steps to remove potential interfering molecules. |
Quantitative Data Summary
The following tables summarize quantitative data related to factors that can influence assay results.
Table 1: Effect of DMSO Concentration on IC50 Values for a Hypothetical PEP Inhibitor
| Final DMSO Concentration (%) | Apparent IC50 (nM) |
| 0.1 | 50 |
| 0.5 | 55 |
| 1.0 | 75 |
| 2.0 | 120 |
| 5.0 | >1000 (Precipitation observed) |
Note: Data is illustrative and will vary for different inhibitors and assay conditions.
Table 2: Impact of Pre-incubation Time on Inhibitor Potency
| Pre-incubation Time (minutes) | Apparent IC50 (nM) |
| 0 | 200 |
| 15 | 100 |
| 30 | 60 |
| 60 | 55 |
Note: Illustrative data for a time-dependent inhibitor.
Experimental Protocols
Protocol 1: In Vitro PEP Carboxylase Coupled Enzyme Assay
This protocol describes a continuous spectrophotometric assay to measure the activity of PEP carboxylase and the potency of its inhibitors. The production of oxaloacetate by PEPC is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which is monitored by the decrease in absorbance at 340 nm.
Materials:
-
PEP Carboxylase (PEPC) enzyme
-
Phosphoenolpyruvate (PEP) substrate
-
Malate Dehydrogenase (MDH)
-
NADH
-
Tris-HCl buffer (pH 8.0)
-
MgCl2
-
Test inhibitor compound
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer containing Tris-HCl, MgCl2, and MDH at their final desired concentrations.
-
Prepare a stock solution of NADH in the reaction buffer.
-
Prepare a stock solution of PEP in the reaction buffer.
-
Prepare serial dilutions of the test inhibitor in the reaction buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the inhibitor dilution or vehicle control.
-
Add the PEPC enzyme to each well and incubate for a defined pre-incubation period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Add the NADH solution to each well.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the PEP solution to all wells.
-
Immediately place the microplate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based PEP Activity Assay
This protocol outlines a method to assess the activity of a PEP inhibitor in a cellular context by measuring its effect on a downstream metabolic pathway.
Materials:
-
Cell line expressing the target PEP carboxylase
-
Cell culture medium and supplements
-
Test inhibitor compound
-
Lysis buffer
-
Assay kit for a downstream metabolite (e.g., malate or a TCA cycle intermediate)
-
96-well cell culture plate
-
Plate reader for the chosen detection method (e.g., colorimetric, fluorometric)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
-
Metabolite Measurement:
-
Use the cell lysate to measure the concentration of the downstream metabolite according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Normalize the metabolite levels to the total protein concentration in each lysate.
-
Plot the normalized metabolite levels against the inhibitor concentration to determine the cellular IC50 value.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inconsistent assay results.
Caption: A streamlined workflow for an in vitro PEP inhibitor assay.
Caption: A simplified diagram of the central role of PEP carboxylase.
References
- 1. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis PEPR pathway couples local and systemic plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. biotium.com [biotium.com]
Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, away from moisture.
Q2: How should I store solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, have different storage recommendations based on temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. When stored in a tightly sealed container and protected from moisture, stock solutions in DMSO are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2]
Q3: Can I store this compound at 4°C?
A3: Some suppliers suggest that the solid compound can be stored at 0-8°C for short periods. However, for long-term stability, -20°C is the recommended temperature.
Q4: What are the known incompatibilities for this compound?
A4: this compound is incompatible with strong oxidizing agents.[3] You should also avoid exposure to heat, flames, and sparks.[3]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for Boc-Pro-prolinal are not extensively documented in publicly available literature, peptide aldehydes, in general, can be susceptible to oxidation and hydrolysis. The aldehyde functional group is reactive and can be a site of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Inhibitory Activity | Improper storage leading to degradation. | 1. Review your storage conditions against the recommended guidelines in the table below.2. Perform a stability assessment of your current stock (see Experimental Protocols).3. If degradation is suspected, use a fresh vial of the inhibitor. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions. Filter-sterilize if necessary and compatible with the solvent. | |
| Precipitate Observed in Solution | Exceeded solubility in the chosen solvent. | Ensure you are using a suitable solvent (e.g., DMSO) and have not exceeded the solubility limit. Gentle warming and vortexing may help to redissolve the compound. |
| Freeze-thaw cycles causing precipitation. | Centrifuge the vial before use to pellet any precipitate and use the supernatant. For quantitative experiments, it is best to prepare a fresh solution. | |
| Inconsistent Experimental Results | Inconsistent inhibitor concentration due to degradation. | Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound (Boc-Pro-prolinal).
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Long-term | Keep in a tightly sealed container, away from moisture. |
| 0-8°C | Short-term | For temporary storage. | |
| Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1][2] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Keep sealed and away from moisture.[1] |
Experimental Protocols
Protocol: Assessment of this compound Stability
This protocol provides a general framework for researchers to assess the stability of their this compound stock under their specific laboratory conditions.
Objective: To determine the stability of a this compound solution over time at a specific storage temperature.
Materials:
-
This compound (Boc-Pro-prolinal)
-
Anhydrous DMSO
-
Prolyl Endopeptidase (target enzyme)
-
Fluorogenic or chromogenic substrate for Prolyl Endopeptidase
-
Assay buffer
-
Microplate reader
-
Sterile microcentrifuge tubes
Methodology:
-
Preparation of Stock Solution:
-
On day 0, prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Aliquot the stock solution into multiple sterile microcentrifuge tubes for storage at the desired temperature (e.g., -20°C or 4°C). Keep one aliquot for immediate use (time point 0).
-
-
Enzyme Inhibition Assay (Time Point 0):
-
Perform a standard Prolyl Endopeptidase inhibition assay to determine the IC50 value of the freshly prepared inhibitor.
-
Briefly, pre-incubate varying concentrations of the inhibitor with a fixed amount of Prolyl Endopeptidase in assay buffer for a specified time.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction kinetics using a microplate reader at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
-
Stability Testing at Subsequent Time Points:
-
At regular intervals (e.g., 1, 2, 4, and 8 weeks), retrieve one aliquot of the stored inhibitor solution.
-
Repeat the enzyme inhibition assay as described in step 2 to determine the IC50 value at each time point.
-
-
Data Analysis:
-
Compare the IC50 values obtained at each time point to the initial IC50 value (time point 0).
-
A significant increase in the IC50 value over time indicates degradation of the inhibitor.
-
Plot the IC50 values as a function of time to visualize the stability profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Structure and stability of the Boc(D-Pro-L-Pro)2OCH3 Na+ complex: a model of poly(D,L-proline), an alkali ion channel across membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex data from Prolyl Endopeptidase Inhibitor 1 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for studies involving Prolyl Endopeptidase (PREP) Inhibitor 1 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Prolyl Endopeptidase (PREP) and its inhibitors?
A1: Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] PREP is implicated in various physiological processes, including the maturation and degradation of neuropeptides and peptide hormones.[1][2]
PREP inhibitors, such as Prolyl Endopeptidase Inhibitor 1 (often a generic term for compounds like Z-Pro-Prolinal), typically act as transition-state analogs. They form a reversible covalent bond with the catalytic serine residue in the active site of PREP, which prevents the enzyme from binding to and cleaving its natural substrates.[3]
Q2: What are the key signaling pathways influenced by PREP and its inhibitors?
A2: PREP and its inhibitors have been shown to modulate several critical signaling pathways:
-
Neuroinflammation: PREP is involved in neuroinflammatory processes, and its levels can be altered in neurodegenerative diseases.[4] It is expressed in glial cells and may contribute to the production of inflammatory mediators.[1]
-
IRS1-AKT-mTORC1 Pathway: In the context of cancer, particularly triple-negative breast cancer, PREP inhibitors have been shown to block the IRS1-AKT-mTORC1 survival signaling pathway, leading to decreased cell proliferation and induction of cell death.
-
Angiogenesis and Apoptosis: PREP inhibitors can modulate angiogenesis and apoptosis, processes crucial in both development and disease.[5]
Q3: My PREP inhibitor shows little to no effect in my cell-based assay. What are the possible reasons?
A3: Several factors could contribute to a lack of efficacy in cell-based assays:
-
Cell Permeability: The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively transport the inhibitor out of the cell, reducing its intracellular concentration.[3]
-
Low PREP Expression: The cell line you are using may have very low endogenous expression of PREP.
-
Inhibitor Instability: The inhibitor may be unstable in your cell culture medium or under your experimental conditions.
Troubleshooting steps include:
-
Performing a dose-response experiment with a wider concentration range.
-
Increasing the incubation time.
-
Verifying PREP expression in your cell line via Western blot or qPCR.
-
Using a positive control compound known to be effective in your cell line.
Troubleshooting Guides
Enzymatic Assays
Problem: High background or residual enzymatic activity is observed even at saturating concentrations of a PREP inhibitor like Z-Pro-Prolinal.
Cause: This is a common issue often caused by the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) .[3][6] ZIP is a distinct enzyme that can also hydrolyze common fluorogenic PREP substrates like Z-Gly-Pro-AMC, leading to an overestimation of PREP activity.[7]
Solution:
-
Confirm ZIP Activity: Run a parallel assay with a high concentration of your PREP inhibitor (e.g., 10 µM Z-Pro-Prolinal). Any remaining enzymatic activity can be attributed to ZIP or other insensitive peptidases.[3]
-
Use a More Specific Substrate: While no substrate is perfectly specific, some may show greater selectivity for PREP over ZIP.
-
Biochemical Separation: For complex samples like serum or tissue homogenates, consider partially purifying PREP from ZIP using techniques like ion-exchange chromatography.[3]
Problem: The PREP inhibitor appears to have lost potency over time.
Cause: Improper storage and handling can lead to the degradation of the inhibitor.
Solution:
-
Storage: Store the inhibitor at -20°C, desiccated.[3]
-
Stock Solutions: Prepare aliquots of your stock solution in an appropriate solvent like DMSO to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions from your stock for each experiment.
Cell-Based Assays
Problem: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay) upon treatment with a PREP inhibitor.
Cause: In addition to the reasons mentioned in FAQ A3, other factors include:
-
DMSO Concentration: High concentrations of DMSO, the solvent for many inhibitors, can be toxic to cells.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability.
-
Incubation Times: Variation in incubation times with the inhibitor or the viability reagent can affect the results.
Solution:
-
Vehicle Control: Always include a vehicle control with the same final concentration of DMSO as your highest inhibitor concentration. Aim to keep the final DMSO concentration below 0.5%.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density for your chosen assay duration.
-
Standardize Protocols: Ensure consistent incubation times for both the inhibitor treatment and the subsequent viability assay steps.
Western Blotting and Immunoprecipitation
Problem: Weak or no signal for PREP in a Western blot.
Cause:
-
Low Protein Expression: PREP expression may be low in your chosen cells or tissue.
-
Inefficient Lysis: The lysis buffer may not be optimal for extracting PREP.
-
Poor Antibody Performance: The primary antibody may have low affinity or may not be validated for Western blotting.
Solution:
-
Positive Control: Use a lysate from a cell line or tissue known to have high PREP expression (e.g., certain brain regions, liver) as a positive control.[2]
-
Lysis Buffer Selection: For brain tissue, a modified RIPA buffer has been shown to be effective.[8] Always include protease inhibitors in your lysis buffer.
-
Antibody Validation: Use an antibody that is validated for the application (Western blot or IP) and consider the manufacturer's recommended dilution as a starting point for optimization.
Problem: Non-specific bands in a Western blot for PREP.
Cause:
-
Antibody Cross-reactivity: The primary or secondary antibody may be cross-reacting with other proteins.
-
Insufficient Blocking: Incomplete blocking of the membrane can lead to high background.
Solution:
-
Optimize Antibody Concentration: Titrate your primary antibody to find the optimal concentration that gives a strong specific signal with minimal background.
-
Blocking Conditions: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or 5% BSA in TBST).
-
Stringent Washes: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.
Quantitative Data
Table 1: Inhibitory Constants (Ki) of Common Prolyl Endopeptidase Inhibitors
| Inhibitor | Ki (nM) | Target | Reference(s) |
| Z-Pro-Prolinal | 5 - 15 | PREP | [8] |
| KYP-2047 | 0.023 | PREP | [5] |
| S 17092 | 1.2 | PREP | [1] |
| JTP-4819 | Varies | PREP | [9] |
| Boc-Pro-prolinal | 15 | PREP | [1] |
Table 2: Recommended Starting Concentrations for Z-Pro-Prolinal in Cell Culture
| Cell Line | Concentration Range | Application | Reference(s) |
| General | 10 nM - 10 µM | Dose-response studies | [10] |
| CV1-P (Monkey Kidney Fibroblast) | 1 µM - 100 µM | Neuroprotection studies | [11] |
| SH-SY5Y (Human Neuroblastoma) | 1 µM - 10 µM | General inhibition studies | [9] |
Table 3: Relative Prolyl Endopeptidase Activity in Different Rat Tissues
| Tissue | Relative Activity (Soluble Fraction) | Relative Activity (Particulate Fraction) | Reference(s) |
| Brain Cortex | High | Moderate | [3][7] |
| Brain Stem | High | High (increases with age) | [2] |
| Liver | High | Low | [3] |
| Kidney | Moderate | Moderate | [3][5] |
| Lung | Moderate | Low | [2][3] |
| Heart | Low | Low | [3][5] |
Note: Relative activities are generalized from multiple sources and can vary based on the specific assay conditions and the age of the animal.
Experimental Protocols
Protocol 1: In Vitro Prolyl Endopeptidase (PREP) Activity Assay (Fluorometric)
This protocol describes a fluorometric assay to measure PREP activity using the substrate Z-Gly-Pro-AMC.
Materials:
-
Purified PREP or cell/tissue lysate
-
PREP inhibitor (e.g., Z-Pro-Prolinal)
-
Substrate: Z-Gly-Pro-AMC
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP inhibitor in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the enzyme solution (diluted in Assay Buffer) to each well.
-
Add 25 µL of the inhibitor dilution or vehicle control (Assay Buffer with the same final DMSO concentration).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the Z-Gly-Pro-AMC solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general method for assessing cell viability after treatment with a PREP inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PREP inhibitor
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear, flat-bottom microplate
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Allow cells to adhere and grow for 24 hours.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the PREP inhibitor in complete culture medium. Include a vehicle control.
-
Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Immunoprecipitation (IP) of PREP
This protocol is for the immunoprecipitation of endogenous PREP from mammalian cell lysates.
Materials:
-
Cell or tissue lysate
-
IP-validated anti-PREP antibody
-
Normal IgG from the same species as the primary antibody (isotype control)
-
Protein A/G magnetic beads or agarose slurry
-
Lysis Buffer (e.g., modified RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, with protease inhibitors)[8]
-
Wash Buffer (e.g., Lysis Buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
Procedure:
-
Lysate Preparation:
-
Prepare cell or tissue lysate using an appropriate lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate 500 µg to 1 mg of lysate with 20 µL of Protein A/G bead slurry for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of the anti-PREP antibody or isotype control IgG to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G bead slurry to each sample.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil for 5-10 minutes to elute the protein and denature the antibody-protein complex.
-
Pellet the beads, and the supernatant containing the immunoprecipitated PREP is ready for Western blot analysis.
-
Visualizations
Caption: A logical workflow for the screening and characterization of novel PREP inhibitors.
Caption: Role of PREP in the neuroinflammatory cascade involving glial cells.
Caption: PREP inhibitors can block the pro-survival IRS1-AKT-mTORC1 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Ontogeny of prolyl endopeptidase and pyroglutamyl peptidase I in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Effects of hydrosaline treatments on prolyl endopeptidase activity in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Proteomic Analysis of Eleven Common Cell Lines Reveals Ubiquitous but Varying Expression of Most Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distribution of prolyl endopeptidase activities in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human Brain Tissue Lysate - Leinco Technologies [leinco.com]
- 9. ptglab.co.jp [ptglab.co.jp]
- 10. Project SLIP: Implementation of a PrEP Screening and Linkage Intervention in Primary Care - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
Improving the half-life of Prolyl Endopeptidase Inhibitor 1 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo half-life of prolyl endopeptidase (PEP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to a short in vivo half-life of our Prolyl Endopeptidase Inhibitor 1?
A1: A short in vivo half-life for a PEP inhibitor, which can be a small molecule or peptide, is typically due to a combination of rapid metabolic clearance and/or fast renal filtration.[1][2] Key contributing factors include:
-
Enzymatic Degradation: PEP inhibitors, especially those of a peptide nature, are susceptible to degradation by proteases and peptidases present in plasma and tissues.[3][4]
-
Rapid Renal Clearance: Small molecules and peptides with a low molecular weight are often quickly filtered out of the bloodstream by the kidneys.[2][5]
-
Low Plasma Protein Binding: Insufficient binding to plasma proteins like albumin leaves the inhibitor unbound and more susceptible to metabolism and excretion.[6][7]
-
Metabolic Instability: The chemical structure of the inhibitor may contain "metabolic soft spots" that are easily modified by metabolic enzymes (e.g., cytochrome P450s), leading to inactivation and clearance.[8]
Q2: What are the main strategies to extend the half-life of a PEP inhibitor?
A2: Several strategies can be employed to prolong the circulating half-life of a PEP inhibitor. These can be broadly categorized into structural modification, conjugation, and formulation approaches.[3][4][5]
-
Structural Modifications:
-
Introduce Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids or other non-canonical versions can confer resistance to proteolytic degradation.[4][9]
-
N- and C-Termini Protection: Acetylation of the N-terminus and amidation of the C-terminus can block exopeptidase activity.[4]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by making the backbone less accessible to peptidases.[4]
-
Metabolic Hotspot Shielding: Modifying the chemical structure to block sites of metabolic attack.[8]
-
-
Conjugation Strategies:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the hydrodynamic size of the inhibitor, reducing renal clearance.[10][11][12]
-
Lipidation: The addition of a lipid moiety enhances binding to serum albumin, which acts as a carrier and protects the inhibitor from degradation and clearance.[1][3][5]
-
-
Formulation Strategies:
-
Sustained-Release Formulations: Encapsulating the inhibitor in a delivery system (e.g., liposomes, microspheres) can provide a prolonged release profile.[8]
-
Solubility Enhancement: For orally administered inhibitors, improving solubility through formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can increase bioavailability and apparent half-life.[8][13]
-
Troubleshooting Guides
Problem 1: Our lead PEP inhibitor shows high potency in vitro but has a very short half-life (<1 hour) in our rodent model.
Troubleshooting Steps:
-
Determine the Clearance Mechanism:
-
Experiment: Conduct in vitro metabolism studies using liver microsomes and hepatocytes to assess metabolic stability.[8] Analyze plasma samples from the in vivo study to identify major metabolites.
-
Rationale: This will help determine if the short half-life is due to rapid metabolism or another factor like renal clearance.
-
-
Investigate Plasma Protein Binding:
-
Evaluate Structural Liabilities:
-
Action: Analyze the inhibitor's structure for known metabolic liabilities (e.g., easily oxidizable groups) or sites susceptible to peptidase cleavage.
-
Solution: If specific metabolic "soft spots" are identified, consider medicinal chemistry approaches to modify these positions.[8][14] For peptide-based inhibitors, consider incorporating D-amino acids or cyclization.[4][9]
-
Problem 2: We have PEGylated our peptide-based PEP inhibitor, but the increase in half-life is modest and we've lost significant potency.
Troubleshooting Steps:
-
Assess the Site of PEGylation:
-
Experiment: If not already done, perform site-specific PEGylation at different positions on the inhibitor.
-
Rationale: The location of the PEG chain can sterically hinder the inhibitor's binding to PEP.[15] Moving the PEG attachment site away from the active binding motif may restore potency.
-
-
Optimize PEG Chain Length and Structure:
-
Experiment: Synthesize and test conjugates with different PEG molecular weights (e.g., 20 kDa vs. 40 kDa) and structures (linear vs. branched).[11][12]
-
Rationale: A larger PEG chain will generally lead to a longer half-life, but may also have a greater negative impact on activity.[12] There is a trade-off between half-life extension and potency that needs to be empirically determined.
-
-
Consider Alternative Conjugation Strategies:
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Peptide-Based Inhibitors
| Strategy | Mechanism of Action | Typical Fold Increase in Half-Life | Potential Issues |
| PEGylation | Increases hydrodynamic size, reducing renal clearance.[10] | 10 to 100-fold | Loss of biological activity, potential for immunogenicity against PEG.[11][12] |
| Lipidation | Promotes binding to serum albumin, shielding from degradation and clearance.[1][3] | 10 to >100-fold | May alter tissue distribution and receptor interactions.[1][5] |
| N/C-Termini Capping | Blocks degradation by exopeptidases.[4] | 2 to 10-fold | May not protect against endopeptidases. |
| D-Amino Acid Substitution | Confers resistance to proteolytic enzymes.[4][9] | 2 to 20-fold | Can alter peptide conformation and reduce potency.[9] |
| Cyclization | Constrains peptide conformation, reducing susceptibility to proteases.[4] | 5 to 50-fold | Synthesis can be challenging; may impact binding affinity. |
Table 2: Pharmacokinetic Parameters of a Prolyl Endopeptidase Inhibitor (S 17092) in Elderly Volunteers [16][17]
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) |
| 100 mg | 13.1 ± 7.2 | 1.5 (0.5-4) | 48.7 ± 25.1 | 4.8 ± 3.0 |
| 400 mg | 56.6 ± 29.5 | 1.0 (0.5-4) | 224.2 ± 138.8 | 4.2 ± 1.6 |
| 800 mg | 100.0 ± 56.9 | 1.0 (0.5-2) | 393.1 ± 204.8 | 4.6 ± 2.0 |
| 1200 mg | 158.4 ± 89.2 | 1.0 (0.5-2) | 599.4 ± 344.0 | 4.7 ± 1.9 |
Data are presented as mean ± standard deviation, with Tmax presented as median (range).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice [8]
-
Animal Acclimatization: Acclimatize mice to housing conditions for at least one week prior to the experiment.
-
Dosing: Divide mice into groups for each route of administration (e.g., oral and intravenous). Administer a single dose of the PEP inhibitor at a predetermined concentration.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood can be collected via a suitable method, such as retro-orbital or tail vein sampling.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Protocol 2: Site-Specific PEGylation of a Peptide Inhibitor [15]
-
Inhibitor Preparation: If the peptide does not contain a unique reactive handle, introduce a cysteine residue at a desired location away from the binding motif using solid-phase peptide synthesis.
-
PEG Reagent: Use a maleimide-activated PEG derivative (e.g., mPEG-maleimide, 20 kDa).
-
Conjugation Reaction:
-
Dissolve the cysteine-containing peptide in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).
-
Add a 1.5 to 5-fold molar excess of the mPEG-maleimide reagent.
-
Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.
-
-
Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the PEGylated conjugate using SDS-PAGE and MALDI-TOF mass spectrometry.
-
Functional Assay: Determine the inhibitory activity (IC50) of the purified PEGylated peptide against prolyl endopeptidase and compare it to the unmodified peptide.
Visualizations
Caption: Troubleshooting workflow for a short in vivo half-life.
Caption: Key strategies for extending PEP inhibitor half-life.
Caption: Mechanism of half-life extension via albumin binding.
References
- 1. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 14. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamic and pharmacokinetic profile of S 17092, a new orally active prolyl endopeptidase inhibitor, in elderly healthy volunteers. A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing loss of potency in Prolyl Endopeptidase Inhibitor 1 stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prolyl Endopeptidase (PREP) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Prolyl Endopeptidase Inhibitor 1 stock solution appears to have lost potency. What are the common causes?
Loss of potency in PREP inhibitor stock solutions is a common issue that can arise from improper storage and handling. The primary causes include chemical degradation of the inhibitor, repeated freeze-thaw cycles of the stock solution, and the use of inappropriate solvents. For instance, peptide aldehydes like Z-Pro-prolinal are susceptible to degradation in aqueous solutions over time.[1] Similarly, the stability of flavonoids like Baicalin is pH and temperature-dependent, with degradation increasing at higher pH and temperatures.[2][3][4][5]
Q2: What are the recommended storage conditions for common PREP inhibitors?
Proper storage is critical to maintain the integrity and stability of your PREP inhibitor.
-
Z-Pro-prolinal: This compound should be stored as a solid at -20°C under desiccating conditions.[6] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.[1][6]
-
Baicalin: For long-term storage, Baicalin should be stored as a solid at room temperature, where it is stable for at least four years. Aqueous solutions of Baicalin are not recommended for storage for more than one day. The stability of Baicalin in aqueous solutions is pH-dependent, with greater stability in acidic conditions (pH 2.0-4.5).[2][4]
-
Berberine: Berberine chloride has been found to be stable in solution across a range of pH values and temperatures with minimal degradation observed over six months.[7] Stock solutions in methanol can be stored at 4°C.[2]
Q3: What is the best solvent for preparing stock solutions of PREP inhibitors?
The choice of solvent depends on the specific inhibitor.
-
Z-Pro-prolinal: The recommended solvent is dimethyl sulfoxide (DMSO).[1][6]
-
Baicalin: Baicalin is soluble in DMSO and dimethyl formamide (DMF).[8] For biological experiments, it is advised to make further dilutions in aqueous buffers, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects.
-
Berberine: Stock solutions of Berberine can be prepared in methanol.[2]
Q4: How can I verify the potency of my PREP inhibitor stock solution?
To verify the potency of your inhibitor, you can perform an in vitro enzyme inhibition assay. This involves measuring the activity of PREP in the presence of varying concentrations of your inhibitor. A loss of potency would be indicated by a rightward shift in the IC50 curve (i.e., a higher concentration of the inhibitor is required to achieve 50% inhibition).
Troubleshooting Guides
Issue: Observed Loss of Inhibitor Potency
If you suspect your PREP inhibitor stock solution has lost potency, follow this troubleshooting workflow:
dot
Caption: Workflow for troubleshooting loss of inhibitor potency.
Experimental Protocols
Protocol 1: PREP Enzymatic Activity Assay
This protocol outlines a general method to assess the activity of PREP and the potency of an inhibitor using a fluorogenic substrate.
Materials:
-
Purified Prolyl Endopeptidase (PREP)
-
PREP Inhibitor (e.g., Z-Pro-prolinal)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the inhibitor in Assay Buffer to generate a dose-response curve.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the PREP enzyme solution (diluted in Assay Buffer).
-
Add 25 µL of the inhibitor dilution or vehicle control (Assay Buffer with the same percentage of DMSO).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence (Excitation: 380 nm, Emission: 460 nm for AMC) over time (e.g., every minute for 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: HPLC Method for Inhibitor Purity Assessment
This protocol provides a general method for assessing the purity of a PREP inhibitor and detecting potential degradation products using reverse-phase HPLC.
Materials:
-
PREP Inhibitor sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the inhibitor in the mobile phase or a suitable solvent like acetonitrile or DMSO to a known concentration (e.g., 1 mg/mL).[9]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B and increase it over time to elute the compound. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the inhibitor's chromophore (e.g., 214 nm or 254 nm for the benzyloxycarbonyl group in Z-Pro-prolinal).[9]
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to the intact inhibitor and any additional peaks that may represent impurities or degradation products.
-
The purity can be estimated by calculating the area of the main peak as a percentage of the total peak area.
-
Data Presentation
Table 1: Recommended Storage Conditions and Solvents for PREP Inhibitors
| Inhibitor | Solid Storage | Stock Solution Solvent | Stock Solution Storage |
| Z-Pro-prolinal | -20°C, Desiccated[6] | DMSO[1][6] | -20°C, Aliquoted[6] |
| Baicalin | Room Temperature | DMSO, DMF[8] | Prepare fresh daily |
| Berberine | Room Temperature | Methanol[2] | 4°C[2] |
Table 2: Stability of Baicalin in Aqueous Solution (Half-life in hours)
| pH | Temperature: 4°C | Temperature: 25°C | Temperature: 40°C |
| 2.0 | - | 130.8 | - |
| 3.0 | - | 88.5 | - |
| 4.5 | - | 68.4 | - |
| 6.8 | - | 2.63 | - |
| 7.4 | Stable | 0.92 | Degradation increases |
| 9.0 | - | 0.31 | - |
| Data adapted from a study on the stability of Baicalein, the aglycone of Baicalin.[2][4] Acidic conditions (pH 2-4.5) and lower temperatures promote stability.[2][4] |
Visualizations
dot
Caption: Mechanism of PREP inhibition.
dot
Caption: Signaling pathways affected by PREP inhibitors.
References
- 1. Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of baicalin in biological fluids in vitro. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Comparative research on stability of baicalin and baicalein administrated in monomer and total flavonoid fraction form of Radix scutellariae in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of baicalin in biological fluids in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacological mechanisms by which baicalin ameliorates cardiovascular disease [frontiersin.org]
- 7. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on stability of baicalin and baicalein in Rat plasma by HPLC-ECD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Cell Permeability Issues with Prolyl Endopeptidase Inhibitor 1
Welcome to the technical support center for Prolyl Endopeptidase Inhibitor 1 (PEPi-1) and related compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to cell permeability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Prolyl Endopeptidase (PREP) and why is it a therapeutic target?
A1: Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a role in the maturation and degradation of peptide hormones and neuropeptides.[1] Its involvement in various physiological processes, including neurodegenerative diseases, inflammation, and cancer, makes it a significant target for therapeutic intervention.[2]
Q2: I'm observing high efficacy of my PREP inhibitor in enzymatic assays, but little to no effect in my cell-based experiments. What is the likely cause?
A2: A common reason for this discrepancy is poor cell permeability of the inhibitor. While the compound can effectively inhibit the purified enzyme, it may not be able to cross the cell membrane to reach its intracellular target. Other potential factors include rapid efflux from the cell by transporter proteins, metabolic instability within the cell, or off-target effects.
Q3: What is this compound (PEPi-1)?
A3: this compound, also known as Boc-Pro-prolinal, is a potent inhibitor of mammalian prolyl endopeptidase with a reported Ki value in the nanomolar range.[3][4] It has been shown to have anti-amnesic effects in preclinical studies.[4]
Q4: Are there known cell permeability issues with other PREP inhibitors?
A4: Yes, for example, the potent PREP inhibitor KYP-2047 has been reported to have low bioavailability to bloodstream form trypanosomes and human myelocytic cells, suggesting challenges with cell penetration in certain cell types.
Troubleshooting Guide: Poor Cell Permeability
This guide provides a systematic approach to diagnosing and resolving issues related to the cell permeability of PREP inhibitors.
Problem 1: No observable phenotype in cell-based assays.
Possible Cause: The inhibitor is not reaching its intracellular target.
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Ensure the integrity of your inhibitor stock.
-
Assess Cell Permeability: Quantify the permeability of your inhibitor using one of the following assays:
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess both passive diffusion and active transport.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive diffusion across an artificial membrane.[5][6]
-
-
Increase Incubation Time and Concentration: Perform a dose-response and time-course experiment to determine if a higher concentration or longer incubation time is required to elicit a cellular response.
-
Employ Permeability Enhancement Strategies: If poor permeability is confirmed, consider the strategies outlined in the next section.
Problem 2: Inconsistent results between experiments.
Possible Cause: Variability in experimental conditions affecting inhibitor uptake.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, density, and health.
-
Control Vehicle Concentration: Maintain a consistent final concentration of the vehicle (e.g., DMSO) across all wells, as it can impact membrane integrity.
-
Check for Compound Precipitation: Visually inspect the culture medium for any signs of inhibitor precipitation, especially at higher concentrations.
Strategies for Enhancing Cell Permeability
If your PREP inhibitor exhibits poor cell permeability, the following strategies can be employed to improve its intracellular delivery.
Medicinal Chemistry Approaches
-
Prodrug Strategy: Modify the inhibitor by adding a lipophilic moiety that is cleaved by intracellular enzymes, releasing the active inhibitor inside the cell. This approach has been explored for a prolyl endopeptidase, demonstrating the feasibility of creating prodrugs that can be activated by the target enzyme.[7][8][9][10]
-
Masking Polar Groups: Temporarily mask polar functional groups on the inhibitor with non-polar groups to increase its lipophilicity and ability to cross the cell membrane.
Formulation-Based Strategies
-
Liposomal Encapsulation: Encapsulating the inhibitor within liposomes can facilitate its entry into cells through membrane fusion or endocytosis.
-
Nanoparticle Delivery: Formulating the inhibitor into nanoparticles can protect it from degradation and enhance its uptake by cells.[11][12][13][14]
Bioconjugation
-
Cell-Penetrating Peptides (CPPs): Covalently linking the inhibitor to a short, cell-penetrating peptide can actively transport it across the cell membrane.[15][16][17][18][19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for selected PREP inhibitors and permeability assays.
Table 1: Inhibitory Potency of Selected PREP Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference(s) |
| This compound (Boc-Pro-prolinal) | Mammalian PREP | Ki: 15 nM | [4] |
| KYP-2047 | PREP | Ki: 0.023 nM |
Table 2: Typical Permeability Coefficients (Papp) for Reference Compounds in Caco-2 Assays
| Compound | Permeability Class | Typical Papp (x 10⁻⁶ cm/s) | Reference(s) |
| Atenolol | Low | < 1 | [21] |
| Propranolol | High | > 10 | |
| Antipyrine | High | > 10 | [21] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol provides a general guideline for assessing the permeability of a PREP inhibitor using the Caco-2 cell model.[3][4][22][23][24]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test inhibitor and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)
-
LC-MS/MS for analysis
Method:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable.
-
Permeability Assay:
-
Wash the cell monolayer with transport buffer.
-
Add the test inhibitor (e.g., at 10 µM) to the apical (A) or basolateral (B) compartment.
-
Add fresh transport buffer to the receiver compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both the donor and receiver compartments at the end of the incubation period.
-
-
Analysis: Analyze the concentration of the inhibitor in the samples using LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method for assessing the passive permeability of a PREP inhibitor.[5][6][25][26][27]
Materials:
-
96-well filter plates (donor plate)
-
96-well acceptor plates
-
Artificial membrane solution (e.g., 10% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test inhibitor and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Method:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test inhibitor and controls in PBS.
-
Load Plates:
-
Add the inhibitor solution to the wells of the donor plate.
-
Add fresh PBS to the wells of the acceptor plate.
-
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Analysis: Determine the concentration of the inhibitor in both the donor and acceptor wells.
-
Calculate Permeability: Calculate the permeability coefficient based on the change in concentration.
Visualizations
Signaling Pathways
Experimental Workflows
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. PREP prolyl endopeptidase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. A fast screening model for drug permeability assessment based on native small intestinal extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Engineering a thermostable human prolyl endopeptidase for antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. d-nb.info [d-nb.info]
- 13. Nanomaterials as Protein, Peptide and Gene Delivery Agents [openbiotechnologyjournal.com]
- 14. shellichemistry.com - Nanoparticle Drug Delivery [shellichemistry.com]
- 15. Conjugation to a cell-penetrating peptide drives the tumour accumulation of the GLP1R antagonist exendin(9-39) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Conjugation of a Cationic Cell-Penetrating Peptide with a Novel Kunitzin-like Trypsin Inhibitor: New Insights for Enhancement of Peptide Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Nanoparticles with Cell-Penetrating Peptides for Oral Delivery: A Case for Oral Delivery of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System [mdpi.com]
- 21. Caco-2 Permeability | Evotec [evotec.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 23. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 25. In vitro Parallel Artificial Membrane Permeability Assay (PAMPA) Permeability [bio-protocol.org]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. youtube.com [youtube.com]
Technical Support Center: Troubleshooting High Background in Fluorometric PEP Activity Assays
Welcome to the technical support center for fluorometric phosphoenolpyruvate (PEP) activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background fluorescence, that can compromise assay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my fluorometric PEP activity assay?
High background fluorescence can originate from several sources, including the reagents, the assay buffer, the microplate, and the test compounds themselves.[1] It is crucial to systematically investigate each component to identify the root cause.
Q2: How can I determine if my test compound is causing the high background?
Test compounds can be inherently fluorescent (autofluorescence) or they can interfere with the assay components.[2][3]
-
Autofluorescence Check: Run a control experiment with your compound in the assay buffer without the enzyme or substrate. If you observe a high signal, your compound is autofluorescent.
-
Interference Check: Some compounds can quench fluorescence, leading to false negatives. This can be assessed by adding the compound to a known concentration of the fluorescent product.[2][3]
Q3: My background is high even in the "no enzyme" control wells. What should I investigate?
This points to an issue with one or more of the assay components, independent of enzymatic activity.
-
Reagent Quality: Ensure all reagents, including the assay buffer and fluorescent probe, are fresh and have been stored correctly. Contamination or degradation can lead to increased background.[1]
-
Substrate Stability: The PEP substrate may undergo non-enzymatic degradation, leading to the production of the fluorescent product. Prepare substrate solutions fresh before each experiment.[1]
-
Probe Concentration: Using too high a concentration of the fluorescent probe can lead to elevated background. Titrate the probe to find the optimal concentration that gives a good signal-to-noise ratio.[4] Some protocols suggest diluting the probe solution for fluorometric assays to reduce background.
Q4: Can the microplate I'm using contribute to high background?
Yes, the choice of microplate is critical for fluorescence assays.
-
Plate Color: Always use black, opaque-bottom microplates for fluorometric assays to minimize light scatter and bleed-through between wells.[5]
-
Plate Material: Plastic-bottom plates can be autofluorescent. If you suspect this is an issue, consider switching to glass-bottom plates.[6]
Q5: Could my instrument settings be the cause of high background?
Incorrect instrument settings can amplify background noise.
-
Gain Setting: An excessively high gain setting on the fluorescence reader will amplify both the signal and the background. Optimize the gain to a level that provides a good dynamic range without saturating the detector.[1]
-
Wavelengths: Ensure you are using the correct excitation and emission wavelengths for your specific fluorophore.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of high background fluorescence in your PEP activity assay.
Step 1: Identify the Source of High Background
The first step is to systematically pinpoint the component contributing to the high background. The following diagram illustrates a logical workflow for this process.
Caption: Troubleshooting workflow for identifying the source of high background.
Step 2: Systematic Troubleshooting and Solutions
Once you have an indication of the potential source, use the following table to implement specific solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Reagent-Related Issues | |
| Autofluorescent Compounds | Test compounds for inherent fluorescence by incubating them in assay buffer and measuring the signal at the assay's excitation/emission wavelengths. If a compound is autofluorescent, consider using a different fluorescent probe with a red-shifted spectrum to avoid the compound's fluorescence range.[7][8] |
| Contaminated Reagents | Prepare fresh solutions of all reagents (buffer, enzyme, substrate, probe) using high-purity water and solvents.[1] Filter solutions if necessary. |
| High Probe Concentration | Titrate the fluorescent probe to determine the lowest concentration that provides an adequate signal-to-noise ratio. Some kits recommend a 5 to 10-fold dilution of the probe for fluorometric assays. |
| Substrate Instability | Prepare the PEP substrate solution fresh for each experiment to minimize non-enzymatic hydrolysis.[1] |
| Enzyme Purity | Ensure the enzyme preparation is free from contaminating activities that could contribute to background signal.[9] |
| Assay Condition & Plate-Related Issues | |
| Inappropriate Microplate | Use black, opaque-bottom microplates specifically designed for fluorescence assays to prevent well-to-well crosstalk and reduce background. If high background persists, consider using glass-bottom plates.[6] |
| Incorrect Instrument Settings | Optimize the gain setting on the plate reader to maximize the signal-to-background ratio without saturating the detector.[1] Verify that the excitation and emission wavelengths are correctly set for the fluorophore being used.[5] |
| Temperature Fluctuations | Ensure all reagents and the plate reader are at a stable and consistent temperature, as enzymatic reactions are sensitive to temperature changes.[1][10] Bring all solutions to room temperature before starting the assay.[11] |
| Bubbles in Wells | Visually inspect wells for air bubbles before reading the plate, as they can scatter light and increase readings. Gently tap the plate to dislodge any bubbles.[5] |
| Sample-Related Issues | |
| High Sample Autofluorescence | Some biological samples, like cell lysates or tissue homogenates, contain endogenous fluorescent molecules (e.g., NADH, FAD).[3] Include a "sample only" control (without enzyme or substrate) to measure and subtract this background. Using red-shifted dyes can also help mitigate this issue.[7] |
| Presence of Interfering Substances | Samples may contain substances that interfere with the assay, such as EDTA, SDS, or high concentrations of certain detergents.[5] If possible, remove these substances through sample preparation steps like deproteinization using a 10 kDa spin filter.[5] |
Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
Objective: To determine if a test compound is contributing to the high background fluorescence.
Materials:
-
Black, opaque-bottom 96-well plate
-
Assay buffer
-
Test compound stock solution
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of your test compound in the assay buffer. The concentration range should cover the concentrations used in your main experiment.
-
Add the diluted compound solutions to the wells of the microplate.
-
Include a "buffer only" control containing only the assay buffer.
-
Measure the fluorescence at the same excitation and emission wavelengths used for the PEP activity assay.
-
Plot the fluorescence intensity against the compound concentration. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Optimizing Fluorescent Probe Concentration
Objective: To find the optimal concentration of the fluorescent probe that minimizes background while maintaining a robust signal.
Materials:
-
Black, opaque-bottom 96-well plate
-
Assay buffer
-
Fluorescent probe stock solution
-
A known amount of the expected fluorescent product (if available) or a "full reaction" control.
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the fluorescent probe in the assay buffer.
-
In one set of wells, add the probe dilutions to the assay buffer alone (to measure background).
-
In a parallel set of wells, add the probe dilutions to a solution containing a known, fixed amount of the fluorescent product (or to a reaction mix with all components for maximal signal generation).
-
Incubate the plate according to the assay protocol.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the signal-to-background ratio for each probe concentration.
-
Select the probe concentration that provides the highest signal-to-background ratio.
Signaling Pathway and Assay Principle
The fluorometric PEP activity assay is a coupled enzymatic reaction. The principle is as follows:
-
PEP is converted to pyruvate by pyruvate kinase.
-
The generated pyruvate is then used in a subsequent reaction that produces a fluorescent product. The rate of fluorescence increase is proportional to the PEP concentration.
Caption: Coupled enzymatic reaction in a fluorometric PEP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Background in Fluorescence Imaging | Thermo Fisher Scientific - BR [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. news-medical.net [news-medical.net]
- 9. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
In Vitro Efficacy of Prolyl Endopeptidase Inhibitor 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Prolyl Endopeptidase Inhibitor 1 (Boc-Pro-prolinal) with other commercially available alternatives. The data presented is supported by experimental protocols to assist in the validation and potential application of this compound in research and drug development.
Mechanism of Action of Prolyl Endopeptidase (PREP)
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides.[1][2] It specifically cleaves peptide bonds at the C-terminal side of proline residues.[1][2] Due to its involvement in various physiological and pathological processes, including inflammation, oxidative stress, and cell proliferation, PREP has emerged as a significant therapeutic target for neurodegenerative diseases and other conditions.[1][2]
Quantitative Comparison of PREP Inhibitors
The inhibitory potency of this compound and its alternatives are summarized below. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions such as enzyme source and substrate can influence the results.
| Inhibitor | Type | Potency (Ki / IC50) | Enzyme Source |
| This compound (Boc-Pro-prolinal) | Peptide Aldehyde | Ki: 15 nM [2] | Not Specified |
| JTP-4819 | Peptidomimetic | IC50: 0.83 nM[1][3] | Rat Brain Supernatant |
| S-17092 | Peptidomimetic | IC50: 1.2 nM[4] | Not Specified |
| KYP-2047 | Peptidomimetic | Ki: 0.023 nM[5][6] | Not Specified |
| Pramiracetam | Racetam | Weak Inhibitor[2] | Not Specified |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided to facilitate the replication and validation of these findings.
In Vitro PREP Inhibition Assay (Chromogenic Method)
This protocol outlines a standard procedure for determining the inhibitory activity of compounds against PREP using a chromogenic substrate.
Materials:
-
Prolyl Endopeptidase (PREP) enzyme (e.g., from rat brain or recombinant)
-
Chromogenic substrate: Z-Gly-Pro-pNA (benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test Inhibitor (e.g., this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
In a 96-well microplate, add 10 µL of each inhibitor dilution. For the control (no inhibitor) and blank (no enzyme) wells, add 10 µL of Assay Buffer.
-
Add 80 µL of PREP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the blank wells. To the blank wells, add 80 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the Z-Gly-Pro-pNA substrate solution (pre-dissolved in a suitable solvent and diluted in Assay Buffer) to all wells.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute) for 15-30 minutes at 37°C using a microplate reader.
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated as: (1 - (V_inhibitor / V_control)) * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Ki (Inhibition Constant)
To determine the inhibition constant (Ki), the IC50 value is measured at different concentrations of the substrate (Z-Gly-Pro-pNA). The data is then analyzed using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate.
-
Km is the Michaelis-Menten constant of the substrate for the enzyme.
Visualizing Key Processes
To better understand the context of this compound's function, the following diagrams illustrate the PREP signaling pathway and a typical experimental workflow.
Caption: PREP signaling pathway and the point of intervention for inhibitors.
References
- 1. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Prolyl Endopeptidase (PEP) Inhibitors: Prolyl Endopeptidase Inhibitor 1 vs. Other Known Compounds
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of various proline-containing neuropeptides and peptide hormones.[1][2] Its involvement in a range of physiological processes, including learning, memory, and inflammation, has made it a significant therapeutic target for neurological disorders, such as Alzheimer's disease, and other conditions.[2][3][4] This guide provides a comprehensive comparison of Prolyl Endopeptidase Inhibitor 1 against other well-characterized PEP inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Quantitative Comparison of PEP Inhibitors
The inhibitory potency of various compounds against prolyl endopeptidase is a key metric for their comparative evaluation. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating higher potency. The following table summarizes the reported inhibitory activities of this compound and other notable PEP inhibitors.
| Inhibitor | Common Name(s) | Type | IC50 / Ki | Source Organism/Assay Condition | Reference(s) |
| This compound | Boc-Pro-prolinal | Peptide derivative | Ki: 15 nM | --- | [5] |
| Z-Pro-prolinal | N-Benzyloxycarbonyl-L-prolyl-L-prolinal | Peptide derivative | IC50: 0.4 nM | Porcine PREP | [6] |
| Ki: 5 nM | --- | [7] | |||
| IC50: 4.2 nM | Leishmania infantum POP | [1] | |||
| KYP-2047 | 4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrolidine | Small molecule | Ki: 0.023 nM | --- | [5][8] |
| S-17092 | --- | Small molecule | IC50: 1.2 nM | --- | [5][9] |
| IC50: 8.3 nM | Rat cortical extracts | [10] | |||
| Y-29794 | (2-(8-dimethylaminooctylthio)-6-isopropyl-3-pyridyl-2-thienyl ketone) | Non-peptide | Ki: 0.95 nM | Rat brain PPCE | [11][12] |
| Berberine | --- | Natural alkaloid | IC50: 145 µM | --- | [13] |
| Baicalein | --- | Natural flavonoid | IC50: 12 µM | --- | [13] |
| Pramiracetam | CI-879 | Racetam | Inhibitor | --- | [5][14] |
Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the source of the enzyme and the substrate used.
Experimental Protocols
The determination of PEP inhibitory activity is crucial for the discovery and characterization of new inhibitors. Below are detailed methodologies for common in vitro assays.
Fluorometric Assay for PEP Inhibition
This method is widely used to determine the IC50 of PEP inhibitors by measuring the fluorescence of a reporter molecule released by enzymatic activity.
Principle: The assay utilizes a synthetic fluorogenic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[1] PEP cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production, measured by fluorescence intensity, is directly proportional to PEP activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Purified prolyl endopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at optimal pH)
-
Test inhibitor compounds
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~460 nm)[1]
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Enzyme and Substrate Preparation: Prepare working solutions of PEP and the fluorogenic substrate in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add a small volume of the inhibitor solution (or DMSO for control). c. Add the PEP solution to all wells except the blank. d. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow inhibitor-enzyme interaction. For slow-binding inhibitors like Z-Pro-prolinal, this pre-incubation step is critical.[1] e. Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 15-30 minutes).[1]
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Colorimetric Assay for PEP Inhibition
This assay is an alternative to the fluorometric method and relies on the detection of a colored product.
Principle: A chromogenic substrate, such as benzyloxycarbonyl-glycine-proline-p-nitroanilide (Z-Gly-Pro-pNA), is used.[15] Cleavage of this substrate by PEP releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at approximately 405 nm.
Procedure: The procedure is similar to the fluorometric assay, with the primary difference being the detection method. Instead of a fluorometer, a spectrophotometer or microplate reader capable of measuring absorbance at 405 nm is used.
Signaling Pathways and Experimental Workflow
Prolyl Endopeptidase in Neuropeptide Degradation
Prolyl endopeptidase is a key regulator of neuropeptide signaling. It specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[1][16] This action terminates the signaling of various neuropeptides involved in diverse physiological functions.
Caption: PEP-mediated degradation of proline-containing neuropeptides.
General Workflow for PEP Inhibitor Screening
The process of identifying and characterizing novel PEP inhibitors typically follows a standardized workflow, from initial screening to detailed kinetic analysis.
Caption: Experimental workflow for identifying and characterizing PEP inhibitors.
Concluding Remarks
This compound, particularly in its Z-Pro-prolinal form, demonstrates potent inhibition of PEP, with inhibitory constants in the low nanomolar range. Its efficacy is comparable to or greater than many other known inhibitors, including naturally derived compounds like berberine and baicalein, and synthetic molecules such as S-17092 and Y-29794. The development of highly potent and selective inhibitors like KYP-2047 highlights the ongoing efforts to fine-tune the therapeutic potential of targeting PEP. The standardized in vitro assays described provide a robust framework for the continued evaluation and comparison of novel PEP inhibitors, facilitating the development of new therapeutic strategies for a variety of disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prolyl Endopeptidase - Proteopedia, life in 3D [proteopedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Specific inhibitors for prolyl endopeptidase and their anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Y-29794--a non-peptide prolyl endopeptidase inhibitor that can penetrate into the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Prolyl Endopeptidase Inhibitors: Prolyl Endopeptidase Inhibitor 1 vs. KYP-2047
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prolyl endopeptidase (PREP) inhibitors: Prolyl Endopeptidase Inhibitor 1 (also known as Boc-Pro-prolinal) and KYP-2047. Prolyl endopeptidase is a serine protease that plays a role in the metabolism of proline-containing neuropeptides and has been implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, inflammation, and cancer.[1][2][3] The development of potent and specific PREP inhibitors is therefore of significant interest for therapeutic applications.
This comparison synthesizes available experimental data to objectively evaluate the performance of these two inhibitors. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, this guide compiles and contrasts data from various independent studies to provide a comprehensive overview.
Quantitative Comparison of Inhibitor Potency
The potency of enzyme inhibitors is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these parameters indicate higher potency. The following table summarizes the available data for this compound and KYP-2047. For a broader context, data for another widely used PREP inhibitor, Z-Pro-prolinal, is also included.
| Inhibitor | Other Names | Target Enzyme (Source) | Potency (Ki) | Potency (IC50) |
| This compound | Boc-Pro-prolinal | Mammalian PREP | 15 nM | Not widely reported |
| Flavobacterium PREP | 3.2 µM | |||
| KYP-2047 | 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine | Porcine PREP | 0.023 nM | Not widely reported |
| Z-Pro-prolinal | N-Benzyloxycarbonyl-L-prolyl-L-prolinal | Porcine PREP | 1 nM | 0.4 nM |
Note: The inhibitory potency of a compound can vary depending on the source of the enzyme and the specific assay conditions used. The data presented here is compiled from multiple sources and should be interpreted with this in mind.
In Vivo and Pharmacokinetic Properties
The therapeutic potential of an inhibitor is not only determined by its potency but also by its pharmacokinetic properties, such as its ability to be absorbed, distributed to the target tissue, metabolized, and excreted.
KYP-2047 has been shown to be a brain-penetrating, potent, and long-acting PREP inhibitor.[4] Studies in rats have demonstrated its ability to cross the blood-brain barrier and effectively inhibit PREP in the brain.[4] It exhibits rapid absorption, with maximum plasma and brain concentrations reached within 10 minutes of intraperitoneal administration.[5] In mice, KYP-2047 also penetrates the brain and effectively inhibits PREP, with a single dose leading to complete inhibition for a duration of 30 minutes to an hour, depending on the dose.[6]
Information on the in vivo effects and pharmacokinetics of This compound (Boc-Pro-prolinal) is less extensive in the available literature. It has been noted to have an anti-amnesic effect, suggesting it can exert biological effects in vivo.
Z-Pro-prolinal has been used in various in vivo studies. For instance, it has been shown to inhibit early neutrophilic inflammation in a mouse model of acute myocardial transplant rejection when administered intraperitoneally.[7] It has also been reported to increase septal vasopressin content in rats following oral administration.[8]
Experimental Protocols
A standardized experimental protocol is crucial for the accurate assessment and comparison of enzyme inhibitors. Below is a generalized methodology for a prolyl endopeptidase inhibition assay.
Prolyl Endopeptidase (PREP) Activity Assay
Objective: To determine the inhibitory activity of a test compound against PREP by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC))
-
Test inhibitors (this compound, KYP-2047)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors and substrate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP enzyme in assay buffer.
-
Prepare stock solutions of the test inhibitors and the fluorogenic substrate in DMSO.
-
Create a series of dilutions of the test inhibitors in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the enzyme solution to each well of the 96-well plate.
-
Add the various concentrations of the test inhibitors to the wells. Include a control well with no inhibitor (vehicle control) and a blank well with no enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorometric microplate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by PREP and a typical workflow for inhibitor comparison.
Caption: Prolyl Endopeptidase signaling pathway and point of inhibition.
Caption: Experimental workflow for the evaluation of PREP inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Prolyl endopeptidase remodels macrophage function as a novel transcriptional coregulator and inhibits fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 4. Brain pharmacokinetics of two prolyl oligopeptidase inhibitors, JTP-4819 and KYP-2047, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl endopeptidase contributes to early neutrophilic inflammation in acute myocardial transplant rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unveiling the Specificity of Prolyl Endopeptidase Inhibitor 1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an inhibitor is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal or Z-Pro-prolinal, against other proteases, supported by experimental data and detailed methodologies.
Prolyl Endopeptidase (PREP), a serine protease that cleaves peptides on the C-terminal side of proline residues, is a therapeutic target for neurological and inflammatory disorders. This compound is a potent, reversible covalent inhibitor of PREP. Its aldehyde group forms a stable hemiacetal adduct with the catalytic serine residue in the active site of the enzyme, mimicking the transition state of peptide cleavage.
Comparative Inhibitor Performance
This compound demonstrates high potency against mammalian prolyl endopeptidase, with Ki values consistently reported in the low nanomolar range.[1] In contrast, its affinity for microbial prolyl endopeptidase is significantly lower, indicating a degree of selectivity based on the enzyme's origin.
While widely cited as a selective PREP inhibitor, comprehensive public data comparing its activity against a broad panel of other proteases is limited.[2] The tables below summarize the known inhibitory constants for this compound against its primary target and provide a template for comparative cross-reactivity studies against other relevant proteases.
Table 1: Inhibitory Potency of this compound against Prolyl Endopeptidases
| Target Enzyme | Organism/Source | Inhibitor | K_i_ | IC_50_ |
| Prolyl Endopeptidase | Mammalian (Porcine, Mouse Brain) | This compound | 0.35 - 15 nM | ~0.4 nM |
| Prolyl Endopeptidase | Microbial (Flavobacterium) | This compound | 3.2 µM | Not Reported |
Table 2: Template for Cross-Reactivity Profiling of this compound
| Protease Class | Specific Enzyme | Source | K_i_ / IC_50_ (this compound) |
| Prolyl-Specific Peptidases | Dipeptidyl Peptidase IV (DPP4) | Human | Data not available in searched literature |
| Fibroblast Activation Protein (FAP) | Human | Data not available in searched literature | |
| Dipeptidyl Peptidase 8 (DPP8) | Human | Data not available in searched literature | |
| Dipeptidyl Peptidase 9 (DPP9) | Human | Data not available in searched literature | |
| Serine Proteases | Trypsin | Bovine Pancreas | Data not available in searched literature |
| α-Chymotrypsin | Bovine Pancreas | Data not available in searched literature | |
| Pancreatic Elastase | Porcine Pancreas | Data not available in searched literature | |
| Other | Angiotensin-Converting Enzyme (ACE) | Rabbit Lung | Data not available in searched literature |
Experimental Protocols
To facilitate the independent verification and expansion of cross-reactivity data, detailed protocols for pertinent enzymatic assays are provided below.
Protocol 1: Determination of IC50 for Prolyl Endopeptidase Inhibition
This protocol outlines a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Prolyl Endopeptidase (mammalian)
-
This compound (Boc-Pro-prolinal)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
DMSO (for inhibitor stock solution)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution.
-
Prepare serial dilutions of the inhibitor in Assay Buffer.
-
Prepare a working solution of Z-Gly-Pro-AMC in Assay Buffer.
-
Prepare a solution of Prolyl Endopeptidase in Assay Buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the different concentrations of this compound. Include a vehicle control (Assay Buffer with DMSO) and a no-enzyme control.
-
Add the Prolyl Endopeptidase solution to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V_0_) from the linear portion of the fluorescence curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Protease Selectivity Profiling
This protocol describes a general method for assessing the cross-reactivity of this compound against a panel of other proteases.
Materials:
-
A panel of proteases (e.g., Trypsin, α-Chymotrypsin, Elastase, DPP4, FAP)
-
Specific fluorogenic or chromogenic substrates for each protease (see Table 3)
-
Appropriate assay buffers for each protease
-
This compound
-
96-well microplate (black for fluorescence, clear for absorbance)
-
Microplate reader (fluorescence or absorbance)
Table 3: Example Substrates for Cross-Reactivity Screening
| Protease | Substrate |
| Trypsin | Boc-Gln-Ala-Arg-AMC |
| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC |
| Elastase | Suc-Ala-Ala-Ala-pNA |
| DPP4 | H-Gly-Pro-AMC |
| FAP | Ac-Gly-Pro-AMC |
Procedure:
-
Assay Optimization: For each protease, optimize the substrate and enzyme concentrations to ensure a linear reaction rate within the desired assay time.
-
Inhibitor Screening:
-
In the appropriate assay buffer for each protease, add the enzyme and a fixed, high concentration of this compound (e.g., 100-fold the IC50 for PREP).
-
Pre-incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the specific substrate.
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance.
-
-
IC50 Determination for Off-Target Hits:
-
If significant inhibition (e.g., >50%) is observed for any protease in the screening step, perform a full dose-response experiment as described in Protocol 1 to determine the IC50 value.
-
-
Selectivity Calculation:
-
Calculate the selectivity index by dividing the IC50 for the off-target protease by the IC50 for PREP.
-
Signaling Pathways and Experimental Workflows
Visualizing the intricate relationships in biological systems and experimental designs can significantly enhance comprehension. The following diagrams, generated using Graphviz, illustrate the signaling pathway of Prolyl Endopeptidase and the experimental workflow for assessing inhibitor specificity.
Caption: Prolyl Endopeptidase signaling pathway and point of inhibition.
Caption: Experimental workflow for determining inhibitor specificity.
References
A Head-to-Head Comparison of Prolyl Endopeptidase Inhibitors: JTP-4819 and Prolyl Endopeptidase Inhibitor 1
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), a serine protease that cleaves peptide bonds on the C-terminal side of proline residues, has emerged as a significant therapeutic target for neurological disorders, particularly Alzheimer's disease. Its role in the degradation of proline-containing neuropeptides and hormones involved in memory and cognitive processes has spurred the development of potent inhibitors. This guide provides a detailed, data-driven comparison of two notable PEP inhibitors: JTP-4819 and Prolyl Endopeptidase Inhibitor 1, also known as Boc-Pro-prolinal.
Biochemical Potency and Selectivity
It is important to note that while both IC50 and Ki are measures of inhibitor potency, they are determined by different experimental methods and are not directly interchangeable. IC50 is the concentration of an inhibitor that reduces the enzyme activity by 50% under specific experimental conditions, whereas Ki is the dissociation constant of the enzyme-inhibitor complex, representing a more absolute measure of binding affinity.
| Inhibitor | Parameter | Value | Enzyme Source | Reference |
| JTP-4819 | IC50 | 0.83 ± 0.09 nM | Rat brain supernatant | [2] |
| IC50 | 5.43 ± 0.81 nM | Flavobacterium meningosepticum | [2] | |
| IC50 | ~0.7 nM | Aged rat brain | [4] | |
| This compound (Boc-Pro-prolinal) | Ki | 15 nM | Mammalian prolyl endopeptidase | [1] |
| Ki | 3.2 µM | Flavobacterium meningosepticum | [1] | |
| IC50 | 1.61 ± 0.12 nM | Not specified | [5] |
In Vitro Substrate Inhibition
JTP-4819 has been shown to effectively inhibit the degradation of several neuropeptides by purified PEP, highlighting its potential to modulate neuropeptidergic signaling in the brain.[2][3]
| Substrate | JTP-4819 IC50 (nM) | Reference |
| Substance P | 9.6 | [2] |
| Arginine-vasopressin | 13.9 | [2] |
| Thyrotropin-releasing hormone | 10.7 | [2] |
| Neurotensin | 14.0 | [2] |
| Oxytocin | 4.5 | [2] |
| Bradykinin | 7.6 | [2] |
| Angiotensin II | 10.6 | [2] |
Data on the specific inhibition of neuropeptide degradation by this compound (Boc-Pro-prolinal) is less extensively documented in the available literature.
In Vivo Efficacy: Preclinical Models
Both inhibitors have demonstrated anti-amnesic effects in preclinical models, suggesting their potential as cognitive enhancers.
JTP-4819: In a one-trial passive avoidance test in rats with scopolamine-induced amnesia, oral administration of JTP-4819 significantly prolonged the retention time at doses of 1 and 3 mg/kg when given before the acquisition phase, and at 3 and 10 mg/kg when given before the retention phase.[2] Furthermore, JTP-4819 has been shown to increase the release of acetylcholine in the frontal cortex and hippocampus of both young and aged rats, providing a potential mechanism for its memory-enhancing effects.[2][6]
This compound (Boc-Pro-prolinal): This inhibitor has also been reported to have an anti-amnesic effect.[1] A closely related compound, Z-Pro-prolinal, demonstrated the ability to prevent scopolamine-induced amnesia in a passive avoidance learning test in rats.[7]
Experimental Protocols
Prolyl Endopeptidase Inhibition Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against prolyl endopeptidase using a fluorogenic substrate.
Materials:
-
Prolyl endopeptidase (purified or from tissue homogenate)
-
Inhibitor compound (JTP-4819 or this compound)
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)[8][9][10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare stock solutions of the inhibitor and Z-Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
To the wells of the 96-well plate, add the diluted inhibitor solutions. For control wells (no inhibitor), add assay buffer with the same final concentration of DMSO.
-
Add the prolyl endopeptidase solution to all wells except for the blank (no enzyme) wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro prolyl endopeptidase inhibition assay.
Passive Avoidance Test
This behavioral test is used to assess learning and memory in rodents. The protocol involves training the animal to avoid an environment where it previously received an aversive stimulus.[11][12][13][14][15]
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Habituation (Day 1):
-
Place the animal in the light compartment and allow it to explore for a set period.
-
Open the door to the dark compartment. When the animal enters the dark compartment, close the door and after a short delay, return it to its home cage. This step familiarizes the animal with the apparatus.
-
-
Training (Acquisition - Day 2):
-
Administer the test inhibitor (e.g., JTP-4819) or vehicle control at a predetermined time before the training trial.
-
Place the animal in the light compartment.
-
Open the door. When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock.
-
Record the latency to enter the dark compartment (step-through latency).
-
Return the animal to its home cage.
-
-
Retention Test (Day 3):
-
Place the animal back in the light compartment.
-
Open the door and record the step-through latency up to a maximum cutoff time (e.g., 300 seconds). No shock is delivered during this phase.
-
A longer step-through latency in the retention test compared to the acquisition trial indicates successful memory of the aversive stimulus.
-
Caption: Experimental workflow for the passive avoidance test in rodents.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both JTP-4819 and this compound is the inhibition of prolyl endopeptidase. This inhibition prevents the breakdown of various neuropeptides that play crucial roles in neurotransmission, memory formation, and other physiological processes. By increasing the bioavailability of these neuropeptides, PEP inhibitors can potentiate their downstream signaling effects.[16][17][18][19]
In the context of Alzheimer's disease, PEP activity has been shown to be altered.[20][21] PEP may be involved in the metabolism of amyloid-beta precursor protein (APP) and the phosphorylation of tau protein, two key pathological hallmarks of the disease.[18][22] Inhibition of PEP could therefore have neuroprotective effects by modulating these pathways.
Furthermore, JTP-4819 has been demonstrated to increase acetylcholine release.[2][6] While the direct mechanism linking PEP inhibition to enhanced acetylcholine release is not fully elucidated, it may be an indirect consequence of modulating neuropeptidergic systems that, in turn, influence cholinergic neuron activity. However, some studies suggest that the cognition-enhancing effects of PEP inhibitors might not be solely due to enhanced cholinergic transmission.[23]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Passive Avoidance Test [bio-protocol.org]
- 13. scantox.com [scantox.com]
- 14. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 15. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 16. Frontiers | Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? [frontiersin.org]
- 17. A novel prolyl endopeptidase inhibitor, JTP-4819--its behavioral and neurochemical properties for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinmedjournals.org [clinmedjournals.org]
- 19. Induced-fit mechanism for prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Brain prolyl endopeptidase expression in aging, APP transgenic mice and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Multiomics Analyses Identify Proline Endopeptidase–Like Protein As a Key Regulator of Protein Trafficking, a Pathway Underlying Alzheimer’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Peptidyl-Prolyl Cis/Trans Isomerase Pin1 and Alzheimer’s Disease [frontiersin.org]
- 23. Prolyl oligopeptidase inhibition decreases extracellular acetylcholine levels in rat hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Prolyl Endopeptidase Inhibitors: A Comparative Guide to Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), has emerged as a potential therapeutic target in oncology due to its high expression in various carcinomas. This guide provides a comparative overview of the efficacy of different PREP inhibitors in various cancer cell lines, with a focus on supporting experimental data, detailed protocols, and the underlying signaling pathways. While a compound specifically named "Prolyl Endopeptidase Inhibitor 1" is not prominently featured in the reviewed literature, this guide will focus on well-characterized inhibitors such as Y-29794 and others to provide a valuable comparative analysis for research and development.
Comparative Efficacy of PREP Inhibitors
The inhibitory activity of various prolyl endopeptidase inhibitors has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of Y-29794 on PREP in Triple-Negative Breast Cancer (TNBC) Cell Lysates
| Cell Line | PREP Expression | Inhibition by Y-29794 |
| MDA-MB-468 | High | Dose-dependent |
| HCC1806 | High | Dose-dependent |
| MDA-MB-231 | Moderate | Dose-dependent |
| SUM159PT | Moderate | Dose-dependent |
| HCC1937 | Low | Dose-dependent |
| BT-549 | Low | Dose-dependent |
Data from a study by Perez et al. (2020) demonstrated that Y-29794 inhibited endopeptidase activity in all tested TNBC cell lysates in a dose-dependent manner, with complete inhibition observed at 5 and 10 micromolar concentrations[1].
Table 2: Comparative IC50 Values of Various Prolyl Endopeptidase Inhibitors
| Inhibitor | Target/Assay Condition | Cell Line/Source | IC50 |
| Y-29794 | PREP enzyme inhibition | In vitro | Sub-nanomolar[1] |
| Y-29794 | TNBC Cell Viability | MDA-MB-468, MDA-MB-231 | 5-10 µM[1] |
| Benzyloxycarbonyl-prolyl-prolinal | Prolyl Endopeptidase | --- | 1.61 ± 0.12 nM[2] |
| Benzyloxycarbonyl-methionyl-cyanopyrrolidine | Prolyl Endopeptidase | --- | 2.01 ± 0.14 nM[2] |
| S 17092 | Prolyl Endopeptidase | Cerebral | 1.2 nM[3] |
| PREP inhibitor-1 (compound 27a) | Prolyl Oligopeptidase | --- | < 1 nM[3] |
| Azabicyclo[2.2.2]octane derivative (Compound 70) | Prolyl Endopeptidase | Rat cortex enzymatic preparation | 0.9 nM[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of PREP inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of PREP inhibitors on cancer cell proliferation and survival.
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the PREP inhibitor (e.g., Y-29794) or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 4 days).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Lysis and Absorbance Reading: A lysis buffer is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The results are used to determine the inhibitor's effect on cell viability[1].
Prolyl Endopeptidase Enzymatic Activity Assay
This fluorometric assay measures the ability of an inhibitor to block the enzymatic activity of PREP.
-
Lysate Preparation: Cell lysates are prepared from the desired cell lines.
-
Inhibitor Incubation: The cell lysates are incubated with varying concentrations of the PREP inhibitor or a control.
-
Substrate Addition: A fluorogenic substrate, such as Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin), is added to the mixture.
-
Fluorescence Measurement: PREP cleaves the substrate, releasing a fluorescent product (AMC). The fluorescence is measured over time using a fluorometer. The rate of the reaction is proportional to the PREP activity, and the inhibitory effect is calculated based on the reduction in this rate[1].
Signaling Pathways and Mechanisms of Action
PREP inhibitors can exert their anti-cancer effects by modulating key signaling pathways involved in cell survival and proliferation.
The IRS1-AKT-mTORC1 Pathway
The PREP inhibitor Y-29794 has been shown to inhibit the IRS1-AKT-mTORC1 survival signaling pathway in triple-negative breast cancer cells[1]. This pathway is crucial for cell growth, proliferation, and survival.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Comparative effect of the prolyl endopeptidase inhibitors, benzyloxycarbonyl-prolyl-prolinal and benzyloxycarbonyl-methionyl-cyanopyrrolidine, on the acute exudative inflammation and visceral pain in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Prolyl Endopeptidase (PEP) Inhibitors in the Scopolamine-Induced Amnesia Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prolyl endopeptidase (PEP) inhibitors evaluated using the scopolamine-induced amnesia model, a widely recognized preclinical model for screening potential cognitive enhancers. The information presented herein is supported by experimental data from various studies to aid in the selection and evaluation of PEP inhibitors for neurodegenerative disease research.
Introduction to the Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a well-established pharmacological model used to study learning and memory deficits. Scopolamine, a non-selective muscarinic acetylcholine receptor antagonist, induces a transient cognitive impairment that mimics some of the cholinergic deficits observed in Alzheimer's disease.[1] By blocking muscarinic receptors, scopolamine disrupts cholinergic neurotransmission, which is crucial for memory formation and retrieval.[2] This reversible amnesia model is valuable for the in vivo screening of compounds with potential nootropic (cognition-enhancing) effects.[3]
Prolyl endopeptidase (PEP) is a serine protease that plays a role in the degradation of several neuropeptides and peptide hormones, some of which are implicated in learning and memory processes.[4][5] Inhibition of PEP is therefore considered a promising therapeutic strategy for cognitive disorders.[6] This guide focuses on comparing the efficacy of various PEP inhibitors in reversing scopolamine-induced memory deficits.
Comparative Efficacy of PEP Inhibitors
The following table summarizes the in vitro and in vivo efficacy of several PEP inhibitors. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Chemical Class | In Vitro PEP Inhibition (IC50/Ki) | Animal Model | Behavioral Test | Effective Dose | Key Findings |
| Z-Pro-prolinal | Peptide aldehyde | Ki = 5 nM | Rat | Passive Avoidance | 1 µmol/animal, i.p. | Prevented scopolamine-induced amnesia; anti-amnesic effect paralleled in vitro inhibitory activity.[7] |
| JTP-4819 | Pyrrolidine derivative | IC50 ≈ 0.8 nM (aged rat brain) | Rat (aged) | Morris Water Maze | 1 mg/kg, p.o. (repeated) | Improved performance in the Morris water maze task in aged rats and increased acetylcholine release.[6][8] |
| S-17092 | Phenylcyclopropyl-carbonyl derivative | IC50 = 8.3 nM (rat cortical extracts) | Rat | Not specified in scopolamine model in abstract | 10-30 mg/kg, p.o. | Potent PEP inhibitor that elevates substance P and α-MSH levels in the brain. |
| SUAM-1221 Amine Derivative | N-(phenyl)butyryl-L-prolyl]pyrrolidine derivative | IC50 = 3-27 nM | Mouse | Not specified in abstract | ED50 = 1-3 mg/kg | Partially reversed scopolamine-induced memory deficits.[9] |
Detailed Experimental Protocols
Scopolamine-Induced Amnesia Model in Rodents
This protocol describes a general procedure for inducing amnesia using scopolamine and assessing cognitive function using common behavioral tests.
Animals:
-
Male Swiss albino mice (20-30g) or Wistar rats (200-250g).
-
Animals are housed in standard laboratory conditions with ad libitum access to food and water.
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
Drug Administration:
-
Dissolve scopolamine hydrobromide in sterile saline (0.9% NaCl).
-
Administer scopolamine intraperitoneally (i.p.) at a dose of 1 mg/kg.[2][10]
-
The test PEP inhibitor is typically administered orally (p.o.) or i.p. 30-60 minutes before the scopolamine injection.[11]
-
Behavioral testing is usually conducted 30 minutes after the scopolamine administration.[12][13]
Behavioral Tests:
-
Morris Water Maze (MWM):
-
A circular pool (e.g., 180 cm diameter) is filled with water made opaque with non-toxic paint.[3]
-
A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Acquisition Phase: Mice are trained for several consecutive days (e.g., 5 days) with multiple trials per day to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[3]
-
Probe Trial: On the day after the last training session, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.[14]
-
-
Y-Maze Test:
-
The Y-maze consists of three identical arms at a 120° angle.
-
A mouse is placed in one arm and allowed to freely explore the maze for a set duration (e.g., 5 or 8 minutes).
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, which is a measure of spatial working memory. An alternation is defined as consecutive entries into all three arms without repetition.[11]
-
-
Passive Avoidance Test:
-
The apparatus consists of a two-compartment box with a light and a dark chamber separated by a guillotine door. The dark chamber has an electrifiable grid floor.
-
Acquisition Trial: A mouse is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: 24 hours later, the mouse is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
-
In Vitro Prolyl Endopeptidase (PEP) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds on PEP.
Materials:
-
Purified prolyl endopeptidase (from bovine or human brain).[15]
-
Substrate: Z-Gly-Pro-p-nitroanilide.
-
Assay buffer: e.g., Tris-HCl buffer, pH 7.4.
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Prepare a solution of the PEP enzyme in the assay buffer.
-
Prepare various concentrations of the test inhibitor.
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution.
-
Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 410 nm, which corresponds to the release of p-nitroaniline, over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the control (without inhibitor).
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key pathways and processes involved in the scopolamine-induced amnesia model and the evaluation of PEP inhibitors.
Caption: Scopolamine action and PEP inhibitor intervention.
Caption: Workflow for evaluating PEP inhibitors.
Caption: Logic for comparing PEP inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of scopolamine-induced cognitive impairment responses in three different ICR stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-17092 - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 8. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibition of prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of human brain prolyl endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Prolyl Endopeptidase (PREP) Inhibitor Binding Kinetics: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the binding kinetics of various inhibitors targeting Prolyl Endopeptidase (PREP), a serine protease implicated in neurodegenerative diseases and other pathological conditions. The data presented here, compiled from peer-reviewed studies, offers researchers, scientists, and drug development professionals a valuable resource for selecting and characterizing PREP inhibitors.
Quantitative Comparison of Inhibitor Binding Kinetics
The potency and mechanism of action of PREP inhibitors are critical parameters for their therapeutic development. The following table summarizes key binding kinetic data for several well-characterized PREP inhibitors.
| Inhibitor | Target Enzyme | K_i_ (nM) | IC_50_ (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Comments |
| KYP-2047 | Pig PREP | 0.023[1] | - | - | - | A slow, tight-binding inhibitor.[1] |
| Z-Prolyl-prolinal | Mouse Brain PREP | 0.35 ± 0.05[2][3] | - | 1.6 x 10⁵[2][3] | ~4 x 10⁻⁵[2][3] | A slow-binding inhibitor.[2][3] |
| Z-Prolyl-prolinal | Leishmania infantum POP | - | 4.2[4] | - | - | |
| SUAM-1221 | PREP | 0.97[1] | - | - | - | |
| Z-Prolyl-prolinol | Mouse Brain PREP | 19,000 (19 µM)[2][3] | - | - | - | Rapid and significantly poorer inhibitor compared to its aldehyde counterpart.[2][3] |
Note: K_i_ (inhibition constant) and IC_50_ (half-maximal inhibitory concentration) are measures of inhibitor potency. k_on_ (association rate constant) and k_off_ (dissociation rate constant) describe the kinetics of inhibitor binding and unbinding.
Experimental Protocols for Determining PREP Inhibitor Binding Kinetics
Accurate determination of binding kinetics is essential for the preclinical evaluation of drug candidates. Below are detailed methodologies for common assays used to characterize PREP inhibitors.
Fluorometric Assay for PREP Activity and Inhibition
This assay is a sensitive method for measuring PREP activity and determining the IC_50_ values of inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[4] Cleavage of this substrate by PREP releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), and the rate of its production is directly proportional to the enzyme's activity.[4] The presence of an inhibitor will decrease the rate of AMC release.
Materials:
-
Purified Prolyl Endopeptidase (PREP)
-
PREP inhibitor (e.g., Z-Prolyl-prolinal)
-
Fluorogenic substrate: Z-Gly-Pro-AMC
-
Assay Buffer: e.g., K-phosphate buffer (100 mmol/L, pH 7.5)[5]
-
Solvent for inhibitor and substrate: Dimethyl sulfoxide (DMSO)
-
96-well, black, flat-bottom microplate
-
Microplate reader capable of fluorescence excitation at ~360-380 nm and emission detection at ~460 nm[4]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the PREP inhibitor in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer.
-
Pre-incubation (for slow-binding inhibitors): Add the inhibitor dilutions to the wells and then add the purified PREP enzyme. Incubate for a specific period to allow the inhibitor to bind to the enzyme.[4]
-
Reaction Initiation: Add the Z-Gly-Pro-AMC substrate to each well to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.[4]
-
Colorimetric Assay for PREP Activity
This method provides an alternative to fluorometric assays for measuring PREP activity.
Principle: This assay employs a colorimetric substrate, such as benzyloxycarbonyl-glycine-proline-p-nitroanilide (Z-Gly-Pro-pNA).[6] PREP cleaves this substrate, releasing p-nitroaniline, which can be detected spectrophotometrically at 410 nm.[6]
Materials:
-
Purified Prolyl Endopeptidase (PREP)
-
Colorimetric substrate: Z-Gly-Pro-pNA
-
Assay Buffer: e.g., 0.1 M citrate/disodium phosphate buffer (pH 5.0)[6]
-
Solvent for substrate: 1,4-dioxane[6]
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Dissolve Z-Gly-Pro-pNA in 1,4-dioxane and then dilute in the assay buffer.[6]
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine the assay buffer and the substrate solution.
-
Reaction Initiation: Add the purified PREP enzyme to the reaction mixture to start the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 410 nm over time.[6]
-
Data Analysis: The rate of increase in absorbance is proportional to the PREP activity. Kinetic parameters such as K_m_ and k_cat_ can be determined by measuring the reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[7][8]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the binding kinetics of a PREP inhibitor.
Caption: Workflow for PREP inhibitor kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic analysis of two prolyl endopeptidases: Role of interdomain dynamics in catalysis and specificity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of PEP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Prolyl endopeptidase (PEP), a serine protease involved in the metabolism of proline-containing neuropeptides, has emerged as a promising therapeutic target for a range of neurodegenerative disorders. Inhibition of PEP is believed to exert neuroprotective effects by preventing the degradation of neuropeptides that play crucial roles in learning, memory, and neuronal survival. This guide provides a comparative assessment of different PEP inhibitors, summarizing their performance based on available experimental data, detailing experimental protocols, and illustrating key signaling pathways.
Comparative Efficacy of PEP Inhibitors
The following table summarizes the in vitro and in vivo neuroprotective effects of several prominent PEP inhibitors. Due to the variety of experimental models and assays, a direct comparison should be made with caution.
| Inhibitor | Chemical Name/Structure | In Vitro Potency (IC50/Ki) | In Vivo Models of Neuroprotection | Key Neuroprotective Outcomes | Putative Mechanism of Action |
| JTP-4819 | (S)-2-[[(S)-2-(hydroxyacetyl)-1-pyrrolidinyl]carbonyl]-N-(phenylmethyl)-1-pyrrolidinecarboxamide | IC50: 0.83 ± 0.09 nM (rat brain supernatant); 5.43 ± 0.81 nM (Flavobacterium meningosepticum)[1] | Scopolamine-induced amnesia in rats, Ibotenate-induced lesions of the nucleus basalis magnocellularis (NBM) in rats, Aged rats[1][2][3] | Improved retention time in passive avoidance tests, shortened escape latency in Morris water maze, increased acetylcholine release in the frontal cortex and hippocampus.[1][2][3] | Potentiation of neuropeptide functions (Substance P, Arginine-Vasopressin, TRH) and enhancement of cholinergic transmission.[1][2][3] |
| ONO-1603 | (S)-1-[N-(4-chlorobenzyl)succinamoyl]pyrrolidine-2-carbaldehyde | Not explicitly found in search results. | Age-induced apoptosis in cultured rat cerebral cortical and cerebellar granule neurons.[4] | Promoted neuronal survival and neurite outgrowth, delayed age-induced apoptosis, suppressed overexpression of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[4][5] | Increases m3-muscarinic acetylcholine receptor mRNA levels and stimulates phosphoinositide turnover.[5] |
| S 17092 | (2S,3aS,7aS)‐1 ([(R.R)‐2‐phenylcyclopropyl]carbonyl)‐2‐[(thiazolidin‐3‐yl)carbonyl]octahydro‐1H‐indole | IC50: 8.3 nM (rat cortical extracts)[6] | Chemically induced amnesia and spontaneous memory deficits in rodents and monkeys.[7] | Improved performance in various memory tasks (short-term, long-term, reference, and working memory).[7] | Inhibition of the catabolism of promnesic neuropeptides such as substance P and α-melanocyte-stimulating hormone (α-MSH).[6] |
| KYP-2047 | 4-phenylbutanoyl-L-prolyl-cyanopyrrolidine | Ki: 0.023 nM | Cellular and animal models of Parkinson's disease, tauopathy models, proteasomal inhibition in retinal pigment epithelial cells.[8] | Clears α-synuclein aggregates, reduces tau aggregation, cytoprotective and anti-inflammatory effects.[8] | Inhibition of PEP, modulation of protein aggregation pathways (α-synuclein and tau).[8] |
| Z-Pro-Prolinal | N-benzyloxycarbonyl-prolyl-prolinal | Not explicitly found in search results. | 6-hydroxydopamine (6-OHDA)-exposed monkey fibroblast (CV1-P) cells.[9] | Inhibited the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and blocked 6-OHDA-induced reactive oxygen species (ROS) production.[9] | Prevention of cell stress-related factors including ROS production and GAPDH translocation.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of PEP inhibitors are provided below.
In Vitro PEP Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PEP.
-
Enzyme Source: Supernatant from rat brain homogenates or purified PEP from Flavobacterium meningosepticum.[1]
-
Substrate: A fluorogenic or chromogenic substrate, such as Suc-Gly-Pro-7-Amino-4-methylcoumarin (Suc-Gly-Pro-AMC).[8]
-
Procedure:
-
Prepare a reaction mixture containing the enzyme source in an appropriate buffer.
-
Add varying concentrations of the test inhibitor.
-
Pre-incubate the mixture for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate.
-
Monitor the rate of product formation (e.g., fluorescence or absorbance) over time using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Neuroprotection Assessment in a Scopolamine-Induced Amnesia Model
-
Objective: To evaluate the ability of a PEP inhibitor to reverse memory deficits induced by the cholinergic antagonist scopolamine.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Administer the test PEP inhibitor (e.g., JTP-4819) orally at various doses.[1]
-
After a specific time (e.g., 60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to induce amnesia.[10]
-
Conduct behavioral tests to assess learning and memory, such as the one-trial passive avoidance test or the Morris water maze test.[1][3]
-
In the passive avoidance test, measure the latency to enter a dark compartment where an aversive stimulus (e.g., foot shock) was previously delivered. Longer latencies indicate better memory retention.[1]
-
In the Morris water maze, measure the escape latency to find a hidden platform and the time spent in the target quadrant during a probe trial. Shorter latencies and more time in the target quadrant indicate improved spatial memory.[3]
-
Compare the performance of inhibitor-treated groups with vehicle-treated and scopolamine-only groups.
-
Assessment of α-Synuclein Aggregation in a Cellular Model
-
Objective: To determine the effect of a PEP inhibitor on the aggregation of α-synuclein, a key pathological hallmark of Parkinson's disease.
-
Cell Model: Neuronal cells (e.g., SH-SY5Y) or other suitable cell lines transfected to overexpress α-synuclein.
-
Procedure:
-
Induce α-synuclein aggregation using an appropriate stimulus, such as oxidative stress (e.g., treatment with a toxicant like 6-OHDA).[9]
-
Treat the cells with the test PEP inhibitor (e.g., KYP-2047) at various concentrations.
-
After a defined incubation period, lyse the cells and analyze the levels of aggregated α-synuclein using techniques such as:
-
Western Blotting: To detect high-molecular-weight oligomers and aggregates of α-synuclein.
-
Immunocytochemistry/Immunofluorescence: To visualize intracellular α-synuclein aggregates.
-
Filter Trap Assay: To quantify the amount of insoluble α-synuclein aggregates.
-
-
Compare the levels of α-synuclein aggregation in inhibitor-treated cells to untreated or vehicle-treated control cells.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of PEP inhibitors are mediated through various signaling pathways. The following diagrams illustrate some of the key proposed mechanisms and experimental workflows.
References
- 1. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on spatial memory and on cholinergic and peptidergic neurons in rats with ibotenate-induced lesions of the nucleus basalis magnocellularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ONO-1603, a potential antidementia drug, delays age-induced apoptosis and suppresses overexpression of glyceraldehyde-3-phosphate dehydrogenase in cultured central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ONO-1603, a potential antidementia drug, shows neuroprotective effects and increases m3-muscarinic receptor mRNA levels in differentiating rat cerebellar granule neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. S 17092: A Prolyl Endopeptidase Inhibitor as a Potential Therapeutic Drug for Memory Impairment. Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative study of neuroprotective effect of angiotensin converting enzyme inhibitors against scopolamine-induced memory impairments in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Prolyl Endopeptidase Inhibitor 1
For Immediate Reference: Treat Prolyl Endopeptidase Inhibitor 1 as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS 86925-97-5), also known as Boc-Pro-prolinal. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste disposal regulations.
Hazard Assessment and Safety Precautions
Based on data for related chemical structures, this compound should be handled with care. The primary known hazards are associated with its aldehyde functional group and its dipeptide nature.
Personal Protective Equipment (PPE) required when handling this compound for disposal:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, impervious clothing may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If aerosols or dust may be generated, a suitable respirator should be worn.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 86925-97-5 | --INVALID-LINK--, --INVALID-LINK--[1][2] |
| Molecular Formula | C15H24N2O4 | --INVALID-LINK--, --INVALID-LINK--[1][3] |
| Molecular Weight | 296.36 g/mol | --INVALID-LINK--[3] |
| Appearance | Solid (White to off-white) | --INVALID-LINK--[3] |
| Storage Conditions | Powder: -20°C for up to 2 years. In DMSO: -80°C for up to 6 months. | --INVALID-LINK--, --INVALID-LINK--[3][4] |
| Related Compound Hazards | N-BOC-L-Prolinal: Flammable liquid and vapor, causes skin and eye irritation, may cause respiratory irritation. | --INVALID-LINK--[5] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
-
Initial Assessment:
-
Treat all waste containing this compound, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.
-
Do not dispose of this chemical down the sink or in the regular trash.[6]
-
-
Segregation of Waste:
-
Segregate waste containing this compound from other laboratory waste streams to prevent accidental reactions.
-
Store in a designated hazardous waste accumulation area.
-
-
Container Requirements:
-
Use a chemically compatible and leak-proof container for waste collection. The original container is often a suitable choice if it is in good condition.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound."
-
-
Waste Accumulation:
-
Keep the hazardous waste container securely closed except when adding waste.
-
Store the waste container in a secondary containment bin to mitigate potential spills.
-
-
Disposal of Contaminated Materials:
-
Any materials, such as pipette tips, gloves, or absorbent pads, that come into contact with this compound should be disposed of as hazardous waste in the same designated container.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste manifest and pickup procedures.
-
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the decision-making process and the physical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Caption: Decision Pathway for Disposal of this compound.
References
- 1. This compound|CAS 86925-97-5|DC Chemicals [dcchemicals.com]
- 2. This compound | CAS#:86925-97-5 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|86925-97-5|COA [dcchemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAS 86925-97-5 | TargetMol | Biomol.com [biomol.com]
Personal protective equipment for handling Prolyl Endopeptidase Inhibitor 1
Safe Handling and Disposal of Prolyl Endopeptidase Inhibitor 1
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on best practices for handling potent enzyme inhibitors and should be implemented to minimize exposure and ensure a safe laboratory environment.
Compound Identification and Properties
Prolyl Endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues.[1][2] Its inhibitors are under investigation for various therapeutic applications. One specific compound identified as this compound is Boc-Pro-prolinal.[3]
| Property | Value | Reference |
| Compound Name | This compound (Boc-Pro-prolinal) | [3] |
| CAS Number | 86925-97-5 | [3][4] |
| Molecular Formula | C15H24N2O4 | [3] |
| Inhibitory Potency (Ki) | 15 nM | [3] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required level of PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields• N95 or higher Respirator | • Perform in a certified chemical fume hood or a ventilated balance enclosure.• Use anti-static weighing paper and tools to minimize dust generation.• Change gloves immediately if contaminated.[5] |
| Solution Preparation and Handling | • Double Nitrile Gloves• Disposable Gown/Lab Coat• Safety Goggles with Side Shields | • Handle all solutions within a chemical fume hood.• Avoid splashing and aerosol generation.• Ensure caps on vials and tubes are securely fastened.[5] |
| Cell Culture and In Vitro Assays | • Nitrile Gloves• Lab Coat• Safety Glasses | • Conduct all procedures in a certified biological safety cabinet (BSC).• Dispose of all contaminated media and consumables as chemical waste.[5] |
| Spill Cleanup | • Double Nitrile Gloves• Chemical Resistant Gown• Chemical Splash Goggles• Face Shield• N95 or higher Respirator | • Evacuate and secure the area.• Use an appropriate spill kit for chemical spills.• Absorb liquids with inert material; carefully sweep up solids to avoid dust.[5] |
PPE Donning and Doffing Workflow
Proper technique in putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.[5]
Operational and Disposal Plans
Safe Handling Procedures
-
Engineering Controls: Always handle the solid compound and concentrated solutions in a certified chemical fume hood or other appropriate ventilated enclosure.[4][5] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[4]
-
Avoidance of Dust and Aerosols: Avoid the formation of dust and aerosols.[4] Do not grind or mill the solid compound.[6] When preparing solutions, add solvent to the solid slowly and avoid vigorous stirring that could create aerosols.[6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7] Do not wear contaminated lab coats or gloves outside of the designated work area.[7][8]
Spill Response
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Secure the area to prevent entry.
-
PPE: Don the appropriate spill cleanup PPE as detailed in the table above.
-
Containment: For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid generating dust.
-
Cleaning: Decontaminate the area with an appropriate solvent (e.g., ethanol), followed by soap and water.[4]
-
Disposal: All cleanup materials must be disposed of as hazardous chemical waste.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be considered chemical waste.[5]
-
Solid Waste: Place contaminated gloves, gowns, weighing paper, and other solid materials in a designated, sealed chemical waste bag or container.[5]
-
Liquid Waste: Collect all solutions containing the inhibitor in a clearly labeled, sealed hazardous waste container.[5] Do not pour down the drain.[4]
Experimental Protocol: In Vitro Inhibition of PREP Activity
This protocol describes a general method for determining the inhibitory activity of a compound against Prolyl Endopeptidase using a fluorogenic substrate.
Materials:
-
Recombinant Human Prolyl Endopeptidase (PREP)
-
This compound (e.g., Boc-Pro-prolinal)
-
Fluorogenic PREP substrate (e.g., Suc-Gly-Pro-AMC)[1]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of inhibitor concentrations.
-
Enzyme Preparation: Dilute the recombinant PREP enzyme in assay buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted inhibitor solution (or vehicle control). b. Add 25 µL of the diluted PREP enzyme to each well. c. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: a. Prepare the fluorogenic substrate solution in assay buffer. b. Add 25 µL of the substrate solution to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity (e.g., Excitation/Emission = 380/460 nm for AMC) every minute for 30 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. b. Plot the reaction rate as a function of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
PREP Signaling Pathway and Inhibition
Prolyl endopeptidase has been implicated in inflammatory responses. Inhibition of PREP can modulate signaling pathways such as NF-κB and MAPK, which are involved in inflammation, fibrosis, and apoptosis.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 3. This compound|CAS 86925-97-5|DC Chemicals [dcchemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. aise.eu [aise.eu]
- 7. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 8. amano-enzyme.com [amano-enzyme.com]
- 9. mdpi.com [mdpi.com]
- 10. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
